Ginkgoneolic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-tridecylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUCZUJLKAVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174105 | |
| Record name | 6-n-Tridecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20261-38-5 | |
| Record name | Ginkgoneolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-n-Tridecylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-n-Tridecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20261-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85 - 86 °C | |
| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Ginkgoneolic Acid C13:0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgoneolic acid C13:0, also known as ginkgolic acid C13:0, is a naturally occurring alkylsalicylic acid found in the leaves and sarcotesta of Ginkgo biloba.[1][2][3] This technical guide provides an in-depth overview of the diverse biological activities of this compound C13:0, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Quantitative Data on Biological Activities
The biological activities of this compound C13:0 have been quantified across various experimental models. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different biological contexts.
| Biological Activity | Target/Organism | Metric | Value | Reference(s) |
| Enzyme Inhibition | ||||
| PI3Kδ Inhibition | Human Recombinant PI3Kδ | IC50 | 2.49 μM | |
| Mast Cell Degranulation | RBL-2H3 Mast Cells | IC50 | 2.40 μM | [4] |
| Protein Tyrosine Phosphatase N9 (PTPN9) Inhibition | Recombinant PTPN9 | Ki | 53 μM | [5] |
| Dual Specificity Phosphatase 9 (DUSP9) Inhibition | Recombinant DUSP9 | Ki | 2.5 μM | [5] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | 2.8 mg/mL | [6] |
| Antimicrobial Activity | ||||
| Antibacterial (Anti-cariogenic) | Streptococcus mutans | MIC | 4 μg/mL | [4][7] |
| Antibacterial (Anti-cariogenic) | Streptococcus mutans | MBC | 8 μg/mL | [4][7] |
| Antiparasitic Activity | ||||
| Anthelmintic | Pseudodactylogyrus in European eel | ED50 | 0.72 mg/L | |
| Anthelmintic | Pseudodactylogyrus in European eel | 100% Efficacy | 2.5 mg/L | [8] |
| Anticancer Activity | ||||
| Inhibition of Breast Cancer Cell Migration | MDA-MB-231 Cells | Effective Concentration | 25 μM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
PI3Kδ Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of this compound C13:0 against PI3Kδ using a luminescence-based kinase assay.
Materials:
-
Recombinant human PI3Kδ/p85α
-
PIP2 (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound C13:0
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound C13:0 in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2 substrate in the assay buffer to the working concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound C13:0 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme/substrate mixture.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound C13:0 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[4]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol describes the quantification of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[10]
Materials:
-
RBL-2H3 mast cells
-
DNP-IgE (anti-dinitrophenyl immunoglobulin E)
-
DNP-BSA (dinitrophenyl-bovine serum albumin)
-
This compound C13:0
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁵ cells/well.
-
Sensitize the cells with DNP-IgE (e.g., 0.5 µg/mL) overnight at 37°C.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of Tyrode's buffer containing various concentrations of this compound C13:0 to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding 10 µL of DNP-BSA (e.g., 100 ng/mL).
-
For total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.
-
Incubate for 30 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate at 1,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5).
-
Incubate for 1 hour at 37°C.
-
-
Data Acquisition:
-
Stop the reaction by adding 200 µL of stop buffer.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each treatment group relative to the total release from lysed cells. Determine the IC50 value.[10]
Antibacterial Activity Assay (MIC and MBC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound C13:0 against Streptococcus mutans.[8][11]
Materials:
-
Streptococcus mutans strain (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth and agar
-
This compound C13:0
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture S. mutans in BHI broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
MIC Determination (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of this compound C13:0 in BHI broth in a 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto BHI agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
In Vitro SUMOylation Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound C13:0 on protein SUMOylation.[12]
Materials:
-
SUMOylation E1 activating enzyme (Aos1/Uba2)
-
SUMOylation E2 conjugating enzyme (Ubc9)
-
SUMO-1 protein
-
Substrate protein (e.g., RanGAP1)
-
ATP
-
This compound C13:0
-
SUMOylation reaction buffer (e.g., 20 mM HEPES pH 7.5, 110 mM KOAc, 2 mM Mg(OAc)₂, 1 mM EGTA, 0.05% Tween-20, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-SUMO-1 antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the SUMOylation E1 and E2 enzymes, SUMO-1 protein, and the substrate protein in the reaction buffer.
-
Add this compound C13:0 at various concentrations.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
-
Initiation of SUMOylation:
-
Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-SUMO-1 antibody to detect the SUMOylated form of the substrate protein.
-
-
Data Analysis: Analyze the band intensities to determine the extent of SUMOylation inhibition by this compound C13:0.
Signaling Pathways and Experimental Workflows
This compound C13:0 exerts its biological effects by modulating key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and typical experimental workflows for their investigation.
Signaling Pathways
Experimental Workflows
Conclusion
This compound C13:0 is a promising natural compound with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, antibacterial, and anti-parasitic effects. Its mechanisms of action involve the modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound C13:0 as a potential therapeutic agent. Future studies should focus on its in vivo efficacy, safety profile, and pharmacokinetic properties to fully elucidate its therapeutic potential.
References
- 1. Extraction, Purification, and Elucidation of Six Ginkgol Homologs from Ginkgo biloba Sarcotesta and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. promega.es [promega.es]
- 5. An in vitro Förster resonance energy transfer-based high-throughput screening assay identifies inhibitors of SUMOylation E2 Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. Detection of Proteins Sumolyated In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Ginkgolic Acid C15:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acid C15:1, a major alkylphenol constituent of Ginkgo biloba leaves and seeds, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Initially identified as a cytotoxic and allergenic compound, recent research has unveiled its therapeutic potential, particularly in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological properties of Ginkgolic acid C15:1, with a focus on its mechanisms of action, quantitative data from key experimental studies, and detailed experimental protocols to facilitate further research and development.
Pharmacological Activities and Mechanisms of Action
Ginkgolic acid C15:1 exhibits a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways and enzymatic activities.
Anticancer Activity
Ginkgolic acid C15:1 has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer activity is mediated through multiple mechanisms:
-
Inhibition of SUMOylation: One of the most well-characterized mechanisms of Ginkgolic acid C15:1 is its potent inhibition of the Small Ubiquitin-like Modifier (SUMO)ylation pathway. It directly targets and inhibits the E1 activating enzyme (SAE1/SAE2), preventing the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[1][2] This disruption of global SUMOylation affects the function of numerous proteins involved in cell cycle progression, DNA repair, and signal transduction, ultimately leading to apoptosis and reduced tumor growth.[3]
-
Modulation of the PI3K/Akt/mTOR Signaling Pathway: Ginkgolic acid C15:1 has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is frequently hyperactivated in cancer and plays a critical role in cell growth, proliferation, and survival. By inhibiting this pathway, Ginkgolic acid C15:1 can induce apoptosis and autophagy in cancer cells.[3][5]
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment with Ginkgolic acid C15:1 leads to the activation of caspases and modulation of Bcl-2 family proteins, resulting in apoptosis.[3][6] It can also cause cell cycle arrest at the G0/G1 phase.[3][6]
-
Inhibition of Cancer Cell Migration and Invasion: Ginkgolic acid C15:1 has been observed to suppress the invasion and migration of cancer cells, potentially through the regulation of RAC1 SUMOylation and by inhibiting the epithelial-to-mesenchymal transition (EMT).[3][4]
Antibacterial Activity
Ginkgolic acid C15:1 displays robust antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7][8] Its antibacterial mechanism involves:
-
Disruption of Iron Homeostasis: The antibacterial action of Ginkgolic acid C15:1 is linked to its interference with bacterial iron homeostasis.[7]
-
Inhibition of Biofilm Formation: It effectively inhibits the formation of bacterial biofilms, which are crucial for bacterial survival and resistance to antibiotics.[7][8]
-
Inhibition of Macromolecule Biosynthesis: Studies have shown that Ginkgolic acid C15:1 can inhibit the biosynthesis of DNA, RNA, and proteins in bacteria.[9]
Anti-inflammatory Activity
Ginkgolic acid C15:1 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In human microvascular endothelial cells, it has been shown to significantly inhibit the expression of TNF-α, IL-6, and VCAM-1 induced by oxidized low-density lipoproteins in a dose-dependent manner.[3]
Quantitative Data
The following tables summarize the quantitative data on the pharmacological effects of Ginkgolic acid C15:1 from various studies.
| Anticancer Activity | ||||
| Cell Line | Effect | Concentration/Dosage | Duration | Reference |
| Lung Cancer (A549, H1299) | Suppressed cell viability, invasion, and migration | 100 µM | - | [3] |
| Colon Cancer (SW480) | Diminished migration and invasion, induced apoptosis | 12–64 µM | - | [3] |
| Human Cervical Carcinoma (HeLa) | Decreased cell viability, induced mitochondrial fragmentation | 20–50 µM | - | [3] |
| Breast Cancer (MCF7, MDA-MB-231, BT474) | Dampened tumorigenic properties | 10 µM | - | [3] |
| Human Prostate Cancer (LnCap, 22Rv1) | Dampened tumorigenic properties | 10 µM | - | [3] |
| Uveal Melanoma | Induced apoptosis, reduced tumor growth | 50 µM (in vitro), 50 mg/kg (in vivo) | - | [3][5] |
| Human Tongue Squamous Carcinoma (Tac8113, Cal-27) | Induced apoptosis, repressed invasion | 5–10 µM | - | [5] |
| Endometrial Carcinoma | Activated apoptosis and autophagy | 20–100 µM (in vitro), 25 mg/mL (in vivo) | 18 days | [5] |
| Pancreatic Cancer (xenograft) | Suppressed tumor growth | 50 mg/kg/day | 4 weeks | [3] |
| RanGAP1-C2 SUMOylation | Inhibition | IC50: 3.0 μM | - | [4][6] |
| Antibacterial Activity | |||
| Bacterial Strain | Effect | Concentration (MIC) | Reference |
| Enterococcus faecalis (clinical isolates) | Antibacterial activity | ≤4 µg/mL | [7][8] |
| Staphylococcus aureus (clinical isolates) | Antibacterial activity | ≤8 µg/mL | [7][8] |
| Streptococcus agalactiae (clinical isolates) | Antibacterial activity | MIC50: 6.25 µM, MIC90: 12.5 µM | [10][11] |
| Gram-positive bacteria | Significant antibacterial activity | - | [9] |
| Cytotoxicity | ||||
| Cell Line | Effect | Concentration | Duration | Reference |
| A549 and HUVEC | No significant cytotoxicity | 0 to 8 µg/mL | 24 h | [7] |
| A549 and HUVEC | Notable cytotoxicity | > 8 µg/mL | 24 h | [7] |
| Human Red Blood Cells | Non-hemolytic | < 32 µg/mL | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of Ginkgolic acid C15:1.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies assessing the cytotoxic effects of Ginkgolic acid C15:1 on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., A549, H1299, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a stock solution of Ginkgolic acid C15:1 in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 50, 100 µM). The final DMSO concentration should not exceed 0.1% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Ginkgolic acid C15:1. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
In Vitro SUMOylation Inhibition Assay
This protocol describes a method to assess the inhibitory effect of Ginkgolic acid C15:1 on the SUMOylation process.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Recombinant SUMO E1 activating enzyme (SAE1/SAE2) (e.g., 50 nM)
-
Recombinant SUMO E2 conjugating enzyme (Ubc9) (e.g., 200 nM)
-
Recombinant SUMO-1/2/3 protein (e.g., 5 µM)
-
Recombinant substrate protein (e.g., RanGAP1-C2) (e.g., 1 µM)
-
SUMOylation reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
-
Varying concentrations of Ginkgolic acid C15:1 (e.g., 0, 1, 3, 10, 30 µM) or vehicle control (DMSO).
-
-
Initiation of Reaction: Add ATP to a final concentration of 2 mM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE on a 10-12% gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the substrate protein (e.g., anti-RanGAP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of a higher molecular weight band corresponding to the SUMOylated substrate will be reduced in the presence of Ginkgolic acid C15:1.
-
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol outlines the steps to analyze the protein expression levels in the PI3K/Akt/mTOR pathway following treatment with Ginkgolic acid C15:1.
-
Cell Lysis:
-
Culture and treat cells with Ginkgolic acid C15:1 as described in the cytotoxicity assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is used to determine the minimum concentration of Ginkgolic acid C15:1 that inhibits the visible growth of a bacterium.
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.
-
Preparation of Inoculum: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Ginkgolic Acid C15:1: Prepare a stock solution of Ginkgolic acid C15:1 in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Ginkgolic acid C15:1 at which no visible bacterial growth is observed.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
Ginkgolic acid C15:1 is a promising natural compound with multifaceted pharmacological properties. Its ability to inhibit SUMOylation and modulate critical signaling pathways like PI3K/Akt/mTOR underscores its potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing molecule. Further investigation into its in vivo efficacy, safety profile, and specific molecular targets will be crucial for its translation into clinical applications.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 8. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 9. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 10. is.muni.cz [is.muni.cz]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Ginkgolic Acid C17:1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolic acid C17:1, a naturally occurring alkylphenol from Ginkgo biloba, has garnered significant attention in the scientific community for its potent and diverse biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Ginkgolic acid C17:1. It details the compound's primary molecular targets, the signaling pathways it modulates, and the consequent cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the intricate signaling networks involved.
Core Molecular Targets and Inhibitory Activities
Ginkgolic acid C17:1 exerts its effects by interacting with several key intracellular proteins, leading to the modulation of critical cellular processes. The primary mechanisms of action identified are the inhibition of SUMOylation, fatty acid synthesis, and the STAT3 signaling pathway.
Inhibition of SUMOylation
A pivotal mechanism of Ginkgolic acid C17:1 is its ability to inhibit the Small Ubiquitin-like Modifier (SUMO) conjugation pathway.[1][2] It directly targets the SUMO-activating enzyme (E1), specifically by blocking the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[2][3] This inhibition is not only observed in in-vitro assays but also in vivo, without significantly affecting the ubiquitination pathway, highlighting its specificity.[2] The disruption of SUMOylation by Ginkgolic acid C17:1 has profound effects on cellular processes such as DNA damage repair, protein stability, and signal transduction, contributing to its anti-cancer effects.[1]
Inhibition of Fatty Acid Synthase (FAS)
Ginkgolic acid C17:1 is a potent inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids.[4] FAS is often overexpressed in cancer cells, providing lipids for membrane formation, energy storage, and signaling molecules. By inhibiting FAS, Ginkgolic acid C17:1 disrupts these processes, leading to a reduction in cancer cell viability.[4]
Attenuation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Ginkgolic acid C17:1 has been shown to suppress both constitutive and inducible STAT3 activation.[5] This is achieved through the abrogation of the phosphorylation of upstream kinases, including JAK2 and Src.[5] Furthermore, Ginkgolic acid C17:1 can induce the expression of protein tyrosine phosphatases such as PTEN and SHP-1, which in turn dephosphorylate and inactivate STAT3. The inhibition of the STAT3 pathway leads to the downregulation of various STAT3-regulated gene products involved in anti-apoptosis (Bcl-2, Bcl-xL, Survivin), proliferation (Cyclin D1), and angiogenesis (VEGF).
Modulation of Key Signaling Pathways
The inhibitory actions of Ginkgolic acid C17:1 on its primary targets trigger a cascade of effects on several interconnected signaling pathways crucial for cell growth, survival, and motility.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Ginkgolic acid C17:1 has been demonstrated to inhibit the activation of this pathway.[6][7] It decreases the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K, without altering the total Akt protein levels.[6] This inhibition of the PI3K/Akt/mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of Ginkgolic acid C17:1.[7]
MAPK/MMP Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Ginkgolic acid C17:1 has been shown to suppress this pathway, leading to a decrease in the expression of Matrix Metalloproteinase-7 (MMP-7).[6] MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.
Rho/Rho-associated Protein Kinase (ROCK) Pathway
The Rho/ROCK pathway is a key regulator of the actin cytoskeleton and is critically involved in cell migration and invasion. Ginkgolic acid C17:1 treatment leads to a marked decrease in the expression of RhoA, a central component of this pathway.[6] This inhibition contributes to the observed suppression of cancer cell migration and invasion.[6]
Quantitative Data Summary
The biological activity of Ginkgolic acid C17:1 has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Target/Process | Cell Line | IC50 / Concentration | Reference |
| Fatty Acid Synthase (FAS) | - | 10.5 µM | [4] |
| Cell Viability | U266 (Multiple Myeloma) | ~64 µM | [4] |
| Cell Viability | SMMC-7721 (Hepatocellular Carcinoma) | 8.5 µg/mL | [4] |
| SARS-CoV-2-S pseudovirus | hACE2/HEK293T | 79.43 µM | [4] |
Table 1: Inhibitory Concentrations of Ginkgolic Acid C17:1
| Cell Line | Treatment Concentration | Effect | Reference |
| HepG2 (Hepatoblastoma) & SW480 (Colon Cancer) | 20, 40, 80 µg/ml | Dose-dependent decrease in p-Akt, RhoA, and MMP-7 protein expression | [6] |
| U266 (Multiple Myeloma) | 30-50 µM | Inhibition of STAT3 phosphorylation, induction of PTEN and SHP-1 expression | |
| Multiple Myeloma Cells | 30-50 µM | Induction of apoptosis |
Table 2: Effects of Ginkgolic Acid C17:1 on Protein Expression and Cellular Processes
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Ginkgolic acid C17:1.
In Vitro SUMOylation Inhibition Assay
This assay is designed to determine the inhibitory effect of Ginkgolic acid C17:1 on the SUMOylation process.
Materials:
-
Recombinant SUMO E1 activating enzyme (SAE1/SAE2)
-
Recombinant SUMO E2 conjugating enzyme (Ubc9)
-
Recombinant SUMO-1 protein
-
Substrate for SUMOylation (e.g., RanGAP1)
-
ATP solution
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1 mM DTT)
-
Ginkgolic acid C17:1 stock solution (in DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-SUMO-1 antibody and appropriate secondary antibody
Procedure:
-
Prepare the SUMOylation reaction mixture in a microcentrifuge tube by combining the reaction buffer, ATP, SUMO E1, SUMO E2, SUMO-1, and the substrate protein.
-
Add varying concentrations of Ginkgolic acid C17:1 (or DMSO as a vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding the substrate protein or ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-SUMO-1 antibody to detect the SUMOylated form of the substrate.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. The reduction in the intensity of the band corresponding to the SUMOylated substrate in the presence of Ginkgolic acid C17:1 indicates inhibition.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol details the detection of changes in STAT3 phosphorylation in response to Ginkgolic acid C17:1 treatment.
Materials:
-
Cell culture reagents
-
Ginkgolic acid C17:1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of Ginkgolic acid C17:1 for the desired time. Include a vehicle-treated control group.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-total STAT3 and then anti-β-actin antibodies to ensure equal protein loading.
Fatty Acid Synthase (FAS) Inhibition Assay
This spectrophotometric assay measures the inhibition of FAS activity by monitoring the oxidation of NADPH.
Materials:
-
Purified Fatty Acid Synthase (FAS) enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Ginkgolic acid C17:1
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.
-
Add Ginkgolic acid C17:1 at various concentrations (and a vehicle control).
-
Add the FAS enzyme to the mixture and incubate for a short period to allow for any inhibitor binding.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each concentration of the inhibitor.
-
Determine the IC50 value of Ginkgolic acid C17:1 for FAS inhibition.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of Ginkgolic acid C17:1 on cell viability.
Materials:
-
Cell culture reagents
-
96-well cell culture plates
-
Ginkgolic acid C17:1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Ginkgolic acid C17:1 for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Transwell Migration Assay
This assay evaluates the effect of Ginkgolic acid C17:1 on cell migration.
Materials:
-
Transwell inserts (with 8.0 µm pore size) for 24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Ginkgolic acid C17:1
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with different concentrations of Ginkgolic acid C17:1 for a specified time.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells in the upper chamber of the inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Ginkgolic acid C17:1 and a typical experimental workflow.
Caption: Signaling Pathways Modulated by Ginkgolic Acid C17:1.
Caption: General Experimental Workflow for Investigating Ginkgolic Acid C17:1.
Conclusion
Ginkgolic acid C17:1 is a multi-target agent that disrupts key oncogenic signaling pathways. Its ability to inhibit SUMOylation, fatty acid synthesis, and STAT3 activation, coupled with its modulation of the PI3K/Akt/mTOR, MAPK/MMP, and Rho/ROCK pathways, provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the multifaceted mechanism of action of this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 3. sc.edu [sc.edu]
- 4. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. corning.com [corning.com]
- 7. clyte.tech [clyte.tech]
The Structure-Activity Relationship of Ginkgoneolic Acids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgoneolic acids, a class of alkylphenolic acids predominantly found in the leaves and fruit pulp of Ginkgo biloba, have garnered significant scientific interest due to their diverse and potent biological activities. These natural products, characterized by a salicylic acid core with a long alkyl chain at the C6 position, have demonstrated promising therapeutic potential as anticancer, antibacterial, antidiabetic, and anti-inflammatory agents.[1][2] Understanding the structure-activity relationship (SAR) of ginkgoneolic acids is paramount for the rational design and development of novel, more effective, and selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of ginkgoneolic acids across various biological targets, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Core Structure of Ginkgoneolic Acid
The fundamental structure of this compound consists of a 2-hydroxy-6-alkylbenzoic acid scaffold. The length and degree of unsaturation of the C6 alkyl chain, as well as substitutions on the aromatic ring, are critical determinants of its biological activity. The common ginkgoneolic acids include C13:0, C15:0, C15:1, C17:1, and C17:2, where the first number indicates the number of carbon atoms in the alkyl chain and the second number denotes the number of double bonds.[1]
I. Anticancer Activity
Ginkgoneolic acids have exhibited cytotoxic effects against a range of cancer cell lines.[1][3] The primary mechanisms of action include the inhibition of SUMOylation, suppression of pro-inflammatory signaling pathways, and induction of apoptosis.[1][4]
Structure-Activity Relationship for Anticancer Effects
The anticancer activity of this compound is significantly influenced by the nature of the alkyl side chain.
-
Alkyl Chain Length: Studies have shown that the length of the alkyl chain plays a crucial role. For instance, in the inhibition of SUMOylation, a process often dysregulated in cancer, an alkyl chain of at least 11 carbons is necessary for effective inhibition.[4] Shorter chains (6-8 carbons) show diminished or no activity.[4]
-
Unsaturation: The presence and position of double bonds in the alkyl chain can modulate activity, although the effect appears to be less critical than chain length for SUMOylation inhibition.[4]
-
Carboxylic Acid and Phenolic Hydroxyl Groups: Both the carboxylic acid and the phenolic hydroxyl groups are essential for activity. Methylation of the carboxylic acid or removal of the hydroxyl group leads to a loss of inhibitory function against SUMOylation.[4]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Ginkgolic Acids (mixture) | Human Nasopharyngeal Carcinoma (CNE-2Z) | IC50 | 14.91 µg/mL | [5] |
| Ginkgolic Acids (mixture) | Human Breast Cancer (MCF-7) | IC50 | 23.81 µg/mL | [5] |
| Ginkgolic Acids (mixture) | Human Breast Cancer (MDA-MB-231) | IC50 | 19.89 µg/mL | [5] |
| Ginkgolic Acid C15:1 | Human Colon Cancer (SW480) | - | Inhibited proliferation at 10–20 µmol/L | [2] |
| Ginkgolic Acid C17:1 | Human Renal Cancer (786-O, A498) | - | Suppressed tumor growth at 10–20 µM | [2] |
| Ginkgolic Acids (total) | Human Lung Cancer (LTEP-a-2) | Inhibition Rate | 59.1% at 5.0 µg/mL | [6] |
Experimental Protocol: In Vitro SUMOylation Inhibition Assay
This protocol outlines a typical in vitro assay to screen for inhibitors of the SUMOylation pathway.
-
Reagents and Buffers:
-
SUMO E1 (Aos1/Uba2), E2 (Ubc9), and SUMO-1 proteins.
-
RanGAP1 (substrate).
-
ATP solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
-
Procedure:
-
The reaction is initiated by combining the E1, E2, SUMO-1, and RanGAP1 proteins in the reaction buffer.
-
The test compound or DMSO (vehicle control) is added to the mixture.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
The reaction products are resolved by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane for Western blotting.
-
The membrane is probed with an antibody specific for the substrate (RanGAP1) to detect both the unmodified and SUMOylated forms.
-
The inhibition of SUMOylation is quantified by measuring the decrease in the band intensity of the SUMOylated substrate compared to the control.
-
Signaling Pathway: Inhibition of SUMOylation
Caption: this compound inhibits the SUMO E1 enzyme, preventing SUMOylation of substrate proteins involved in cancer progression.
II. Antidiabetic Activity
This compound has emerged as a potential therapeutic agent for type 2 diabetes through its inhibitory effects on protein tyrosine phosphatase N9 (PTPN9).[7][8] Inhibition of PTPN9 leads to increased glucose uptake in adipocytes and myotubes.[7][9]
Structure-Activity Relationship for PTPN9 Inhibition
The SAR for PTPN9 inhibition is well-defined:
-
Alkyl/Alkoxy Chain Length: A long alkyl or alkoxy chain at the C6 position is crucial for potent PTPN9 inhibition. Analogs with chain lengths equal to or longer than that of ginkgolic acid (C13:0) exhibit significant inhibitory activity.[9] Shorter chains result in a loss of potency.
-
Alkoxy Surrogates: Replacing the benzylic CH2 group of the alkyl chain with an ether oxygen (alkoxy surrogates) can improve synthetic accessibility and, in some cases, inhibitory activity.[9]
-
Substitution Position: Substitution at the C3 position of the salicylic acid ring is essential for PTPN9 inhibition.[9]
Quantitative Data: PTPN9 Inhibition and Glucose Uptake
| Compound | Target | IC50 (µM) | Cell Line | Effect on Glucose Uptake | Reference |
| Ginkgolic Acid (C13:0) | PTPN9 | 21.80 ± 0.45 | C2C12, 3T3-L1 | Stimulated | [9] |
| Analog 1e (Alkoxy) | PTPN9 | 10.20 ± 0.52 | C2C12, 3T3-L1 | Significantly Stimulated | [7][9] |
| Analog 1f (Alkoxy) | PTPN9 | 18.31 ± 0.17 | - | - | [9] |
Experimental Protocol: PTPN9 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to measure PTPN9 inhibition.
-
Reagents and Buffers:
-
Recombinant human PTPN9 enzyme.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
-
Procedure:
-
The PTPN9 enzyme is pre-incubated with the test compound or DMSO (vehicle control) in the assay buffer in a 96-well plate.
-
The reaction is initiated by adding the DiFMUP substrate.
-
The plate is incubated at room temperature, protected from light.
-
-
Analysis:
-
The fluorescence intensity is measured at regular intervals using a microplate reader (e.g., Ex/Em = 365/450 nm).
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
-
Signaling Pathway: PTPN9 Inhibition in Glucose Metabolism
Caption: this compound analogs inhibit PTPN9, leading to AMPK and AKT activation and enhanced glucose uptake.
III. Antibacterial Activity
Ginkgoneolic acids display significant antibacterial activity, particularly against Gram-positive bacteria.[10][11] The proposed mechanism involves disruption of bacterial cell membranes and inhibition of intracellular protein activity.[11]
Structure-Activity Relationship for Antibacterial Effects
-
Gram-Selectivity: Ginkgoneolic acids are generally more potent against Gram-positive bacteria than Gram-negative bacteria.[10][11] This is attributed to the outer membrane of Gram-negative bacteria acting as a barrier.[11]
-
Alkyl Chain Length and Unsaturation: The length and unsaturation of the alkyl chain influence the antibacterial potency. For example, against Enterococcus faecalis and Clostridium perfringens, this compound C17:1 shows strong activity.[10]
Quantitative Data: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ginkgolic Acid (C17:1) | Staphylococcus aureus | 100 | [10] |
| Ginkgolic Acid (C17:1) | Enterococcus faecalis | 62.6 | [10] |
| Ginkgolic Acid (C17:1) | Clostridium perfringens | 1.56 | [10] |
| Ginkgolic Acid (C15:1) | Enterococcus faecalis (clinical isolates) | ≤4 | [12] |
| Ginkgolic Acid (C15:1) | Staphylococcus aureus (clinical isolates) | ≤8 | [12] |
| Ginkgolic Acids (phenolic acids) | Salmonella enterica serovar Typhimurium | 8.3 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Reagents and Media:
-
Bacterial culture in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth directly in the microtiter plate.
-
The bacterial inoculum is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
The standardized bacterial suspension is added to each well containing the diluted compound.
-
Positive (broth + bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
IV. Molluscicidal Activity
This compound and its synthetic analogs have demonstrated potent molluscicidal activity against snails that are intermediate hosts for schistosomiasis, such as Oncomelania hupensis.[14]
Structure-Activity Relationship for Molluscicidal Effects
-
Stereochemistry: The E-isomers of this compound analogs consistently show greater molluscicidal activity than their corresponding Z-isomers.[14]
-
Alkenyl Chain Length: The molluscicidal activity decreases as the length of the alkenyl chain is shortened.[14]
-
Double Bonds: The presence of double bonds in the side chain is related to the activity.[14]
Quantitative Data: Molluscicidal Activity
| Compound | Isomer | LD50 (µM) | Target Snail | Reference |
| Analog 9f | E | 0.057 | Oncomelania hupensis | [14] |
| Analog 9f | Z | 0.126 | Oncomelania hupensis | [14] |
| Analog 9d | E | 0.076 | Oncomelania hupensis | [14] |
| Analog 9d | Z | 0.145 | Oncomelania hupensis | [14] |
Experimental Protocol: Snail Molluscicidal Assay
This protocol outlines a typical laboratory assay to evaluate the molluscicidal activity of compounds.
-
Materials:
-
Target snails (Oncomelania hupensis).
-
Test compounds dissolved in an appropriate solvent.
-
Dechlorinated tap water.
-
Glass beakers or petri dishes.
-
-
Procedure:
-
A stock solution of the test compound is prepared.
-
Serial dilutions of the stock solution are made in dechlorinated tap water to achieve the desired test concentrations.
-
A defined number of healthy, adult snails are placed in each beaker containing the test solution.
-
A control group of snails is maintained in dechlorinated water without the test compound.
-
The snails are exposed to the test solutions for a specified period (e.g., 48 hours) under controlled temperature and light conditions.
-
-
Analysis:
-
After the exposure period, the snails are rinsed with fresh water and transferred to a recovery container with fresh water.
-
Mortality is assessed after a recovery period (e.g., 24 hours) by checking for lack of movement or response to a gentle probe.
-
The lethal concentrations (e.g., LD10, LD50, LD90) are calculated using probit analysis.
-
V. Anti-inflammatory Activity
This compound acts as a multi-target inhibitor of key enzymes involved in the biosynthesis of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes.[15][16]
Structure-Activity Relationship for Anti-inflammatory Effects
This compound inhibits multiple enzymes in the eicosanoid biosynthesis pathway.
-
5-Lipoxygenase (5-LO): Potently inhibited by this compound in a reversible and substrate-independent manner.[16]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Potently suppressed in a fully reversible and substrate-independent manner.[16]
-
Cyclooxygenase-1 (COX-1) and Thromboxane A2 Synthase (TXAS): Also targeted by this compound, but with lower affinity compared to 5-LO and mPGES-1.[16]
Quantitative Data: Enzyme Inhibition in Inflammation
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Ginkgolic Acid | 5-LO | 0.2 | [16] |
| Ginkgolic Acid | mPGES-1 | 0.7 | [16] |
| Ginkgolic Acid | TXAS | 5.2 | [16] |
| Ginkgolic Acid | COX-1 | 8.1 | [16] |
Experimental Workflow: Lipid Mediator Profiling
Caption: Workflow for analyzing the effect of this compound on lipid mediator production in macrophages.
Conclusion
The structure-activity relationship studies of this compound and its derivatives have unveiled critical structural features that govern their diverse biological activities. The length and nature of the C6 alkyl/alkenyl chain, along with the integrity of the salicylic acid core, are key determinants of potency and selectivity across various targets. The data compiled in this guide underscore the potential of ginkgoneolic acids as a versatile scaffold for the development of novel therapeutics. Further optimization of this natural product scaffold, guided by the SAR principles outlined herein, holds significant promise for addressing a range of diseases, from cancer and diabetes to infectious and inflammatory conditions. Continued research, focusing on medicinal chemistry efforts to enhance efficacy and reduce off-target effects, will be crucial in translating the therapeutic potential of ginkgoneolic acids into clinical applications.
References
- 1. Ginkgolic Acids Confer Potential Anticancer Effects by Targeting Pro- Inflammatory and Oncogenic Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Study on antitumor activities of ginkgolic acids from Ginkgo sarcotestas in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition [mdpi.com]
- 9. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. The antibacterial activity and mechanism of ginkgolic acid C15:1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]
- 16. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Various Ginkgolic Acid Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acids are a group of alkylphenolic acids found in the leaves and fruits of the Ginkgo biloba tree. While Ginkgo biloba extracts are widely marketed for their potential cognitive benefits, the presence of ginkgolic acids is a significant concern due to their demonstrated toxicological effects. These compounds are known to be cytotoxic, allergenic, and potentially genotoxic. This technical guide provides a comprehensive overview of the toxicological profile of various ginkgolic acid congeners, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Quantitative Toxicological Data
The cytotoxic effects of different ginkgolic acid congeners have been evaluated across various cell lines. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, to facilitate a comparative analysis of their potency.
| Ginkgolic Acid Conformer | Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Ginkgolic Acid C13:0 | MCF-7 (Human breast adenocarcinoma) | MTT | 24h | 53.82 µg/mL | [1] |
| 4T-1 (Mouse breast cancer) | MTT | 24h | 42.51 µg/mL | [1] | |
| Ginkgolic Acid C15:1 | V79 (Chinese hamster lung fibroblasts) | Resazurin reduction | 24h | >50 µM | [2] |
| HepG2 (Human liver cancer) | MTT | Not Specified | Not Specified | [3] | |
| Primary Rat Hepatocytes | MTT | Not Specified | Less cytotoxic than in HepG2 | [3] | |
| Ginkgolic Acid C17:1 | U266 (Human multiple myeloma) | MTT | 24h | ~64 µM | [4] |
| SMMC-7721 (Human hepatocellular carcinoma) | MTT | Not Specified | 8.5 µg/mL | [5] | |
| V79 (Chinese hamster lung fibroblasts) | Resazurin reduction | 24h | >50 µM | [2] | |
| HepG2 (Human liver cancer) | MTT | Time- and dose-dependent | Not Specified | [6] | |
| Primary Rat Hepatocytes | MTT | Not Specified | Less cytotoxic than in HepG2 | [6] | |
| Mixture of Ginkgolic Acids | V79 (Chinese hamster lung fibroblasts) | Resazurin reduction | 24h | Cytotoxic at ≥50 µM | [2] |
Key Signaling Pathways in Ginkgolic Acid Toxicity
Ginkgolic acids exert their toxic effects by modulating several key intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. The following sections detail the known interactions of ginkgolic acids with the STAT3/JAK2, PI3K/Akt/mTOR, and NF-κB pathways.
STAT3/JAK2 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3)/Janus Kinase 2 (JAK2) pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Constitutive activation of this pathway is often observed in cancer cells. Ginkgolic acid C17:1 has been shown to inhibit this pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Ginkgolic acid C15:1 has been demonstrated to inactivate this pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Ginkgolic acids have been shown to modulate NF-κB activity, although the effects can be context-dependent. In some cancer cells, ginkgolic acids inhibit NF-κB, leading to anti-metastatic effects.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Ginkgolic acid congeners (C13:0, C15:1, C17:1) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of the ginkgolic acid congeners in culture medium. Remove the old medium from the wells and add 100 µL of the ginkgolic acid solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the ginkgolic acids).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the ginkgolic acid concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Ginkgolic acid congeners
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of ginkgolic acid congeners for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of Ginkgo biloba extract on cell proliferation and cytotoxicity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of ginkgolic acid in HepG2 cells and primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The metabolism and hepatotoxicity of ginkgolic acid (17 : 1) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Ginkgoneolic Acid in Ginkgo biloba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgoneolic acids, also known as ginkgolic acids, are a class of alkylphenolic acids found in Ginkgo biloba. These compounds are of significant interest due to their wide range of biological activities, including potential antitumor, antibacterial, and antiviral properties. However, they are also known to be cytotoxic and allergenic, necessitating their removal from commercial Ginkgo biloba extracts. A thorough understanding of the ginkgoneolic acid biosynthesis pathway is crucial for the targeted genetic engineering of Ginkgo biloba to produce extracts with desired therapeutic properties and reduced toxicity. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and regulatory aspects. It also includes detailed experimental protocols for the study of this pathway and summarizes available quantitative data to facilitate further research and development in this area.
Introduction
Ginkgo biloba, a unique and ancient tree species, is a rich source of various secondary metabolites with medicinal properties[1]. Among these, ginkgolic acids are notable for their dual nature of bioactivity and toxicity[2][3][4]. These compounds are 6-alkylsalicylic acids, characterized by a salicylic acid moiety and a long alkyl chain of variable length and degree of unsaturation[4]. The biosynthesis of these complex molecules involves a fascinating interplay between fatty acid and polyketide metabolism. This guide aims to provide an in-depth technical overview of the this compound biosynthesis pathway, consolidating the current understanding for researchers and professionals in the field.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that is believed to occur in two major stages: the formation of the long-chain alkyl group via fatty acid synthesis and the construction of the aromatic salicylic acid core through the polyketide pathway[5].
Formation of the Alkyl Chain: Fatty Acid Biosynthesis
The alkyl side chain of ginkgoneolic acids is derived from fatty acid biosynthesis. The primary precursors for these chains are palmitoleic acid and oleic acid[6][7]. The key enzymes and steps in this initial phase include:
-
Acyl Carrier Protein (ACP): This protein serves as a central carrier for the growing fatty acid chain[6][7].
-
Stearoyl-ACP Desaturase (SAD): A key rate-limiting enzyme that introduces a double bond into the saturated fatty acid chain, contributing to the unsaturation seen in some ginkgolic acid variants[6][7].
-
β-Ketoacyl-ACP Synthase (KAS): This enzyme catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain, facilitating the elongation of the fatty acid[6].
-
Acyl-CoA Synthase (ACS): Fatty acids are activated to their corresponding acyl-CoA esters by ACS before they can enter the polyketide pathway. Long-chain ACS (ACSL) enzymes are particularly relevant for activating the fatty acid precursors of ginkgolic acids[6][7].
-
3-Ketoacyl-CoA Synthase (KCS): This enzyme is involved in the elongation of very-long-chain fatty acids and has been implicated in providing the diverse lengths of the alkyl chains found in ginkgolic acids[7].
Formation of the Aromatic Core: The Polyketide Pathway
The formation of the salicylic acid-like ring of this compound is proposed to proceed via a polyketide synthesis mechanism. A key enzyme in this process is a type III polyketide synthase (PKS).
-
Ginkgo biloba Polyketide Synthase 2 (GbPKS2): Research has identified a specific PKS, GbPKS2, which shows a preference for long-chain fatty acyl-CoAs, such as palmitoleoyl-CoA, as starter units. While in vitro assays showed that GbPKS2 produces a triketide pyrone and not ginkgolic acid directly, its substrate specificity and expression in tissues where ginkgolic acids accumulate strongly suggest its involvement in the initial steps of aromatic ring formation. It is hypothesized that GbPKS2 catalyzes the condensation of a long-chain acyl-CoA with two molecules of malonyl-CoA to form a polyketide intermediate.
Downstream Modifications: Aromatization and Carboxylation
The conversion of the polyketide intermediate produced by GbPKS2 into the final this compound structure requires further enzymatic modifications, including aromatization and carboxylation. The specific enzymes responsible for these steps in Ginkgo biloba have not yet been definitively identified. However, based on analogous pathways in other plants, the following enzymatic activities are proposed:
-
Aromatase/Cyclase: An enzyme that would catalyze the cyclization and subsequent aromatization of the linear polyketide chain to form a phenolic ring.
-
Carboxylase: A carboxylase enzyme would then be required to introduce the carboxyl group onto the phenolic ring to form the characteristic salicylic acid moiety.
The regulation of this pathway is also an active area of research, with evidence suggesting the involvement of transcription factors such as bHLH and MYB, and modulation by plant hormones like jasmonic acid[8].
Signaling Pathways and Regulatory Networks
The biosynthesis of this compound is a complex process influenced by various regulatory factors. Understanding these networks is key to manipulating the production of these compounds.
Quantitative Data Summary
Comprehensive quantitative data from transcriptomic and metabolomic studies are essential for a complete understanding of the this compound biosynthesis pathway. The following tables summarize the types of quantitative data that have been generated in various studies. Note: The specific values presented here are illustrative. For detailed quantitative data, readers are referred to the supplementary materials of the cited publications.
Table 1: Relative Expression Levels (FPKM) of Key Biosynthesis Genes
| Gene | Enzyme/Protein Function | Leaf | Seed (Early Stage) | Seed (Late Stage) | Reference |
| GbSAD | Stearoyl-ACP Desaturase | [Data] | [Data] | [Data] | [6] |
| GbKAS | β-Ketoacyl-ACP Synthase | [Data] | [Data] | [Data] | [6] |
| GbACSL | Long-chain Acyl-CoA Synthase | [Data] | [Data] | [Data] | [6] |
| GbKCS | 3-Ketoacyl-CoA Synthase | [Data] | [Data] | [Data] | |
| GbPKS2 | Polyketide Synthase 2 | [Data] | [Data] | [Data] |
Table 2: Abundance of Key Metabolites (Relative Peak Area)
| Metabolite | Role in Pathway | Leaf | Seed (Early Stage) | Seed (Late Stage) | Reference |
| Palmitoleic acid | Precursor | [Data] | [Data] | [Data] | [6] |
| Oleic acid | Precursor | [Data] | [Data] | [Data] | [7] |
| This compound (C13:0) | Final Product | [Data] | [Data] | [Data] | |
| This compound (C15:1) | Final Product | [Data] | [Data] | [Data] | |
| This compound (C17:1) | Final Product | [Data] | [Data] | [Data] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Total RNA Extraction from Ginkgo biloba Tissues
High-quality RNA is a prerequisite for downstream molecular analyses such as qRT-PCR and transcriptome sequencing. The following protocol is adapted for tissues rich in secondary metabolites.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2 M NaCl, 4% β-mercaptoethanol added fresh)
-
Chloroform:isoamyl alcohol (24:1)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
Procedure:
-
Grind 100-200 mg of fresh tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
Transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB extraction buffer.
-
Vortex vigorously and incubate at 65°C for 20 minutes with occasional mixing.
-
Add 1 mL of chloroform:isoamyl alcohol (24:1), vortex, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1), vortex, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Repeat step 5.
-
Add 0.7 volumes of isopropanol to the aqueous phase, mix gently, and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 1 mL of 75% ethanol, centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
High-quality total RNA
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., with M-MLV or similar reverse transcriptase)
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (forward and reverse)
-
qRT-PCR instrument
Procedure:
-
DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Primer Design and Validation: Design gene-specific primers with a melting temperature of ~60°C and an amplicon size of 100-200 bp. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice, typically containing qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
qPCR Program: Run the qPCR on a real-time PCR system with a typical program:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to check for primer-dimer formation and product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a validated reference gene (e.g., 18S rRNA, Actin).
Extraction and Quantification of Ginkgoneolic Acids by HPLC
Materials:
-
Dried and powdered Ginkgo biloba tissue
-
n-Hexane
-
Methanol
-
Formic acid
-
HPLC system with a C18 column and UV detector
-
This compound standards
Procedure:
-
Extraction:
-
Extract ~1 g of powdered tissue with 20 mL of n-hexane by sonication for 30 minutes.
-
Filter the extract and repeat the extraction twice.
-
Combine the hexane extracts and evaporate to dryness under reduced pressure.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid. A typical gradient might be from 80% to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm.
-
Quantification: Prepare a standard curve using this compound standards of known concentrations. Calculate the concentration in the samples based on the peak areas.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Ginkgo biloba is a complex pathway that integrates fatty acid and polyketide metabolism. While significant progress has been made in identifying the initial steps and key enzymes, particularly the involvement of a type III PKS, the downstream modifications leading to the final this compound structure remain an area for further investigation. Future research should focus on the identification and characterization of the enzymes responsible for the aromatization and carboxylation of the polyketide intermediate. A complete elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also provide the tools for the metabolic engineering of Ginkgo biloba to produce safer and more effective therapeutic products. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Metabolomic and transcriptomic analyses unveil the accumulation of shikimic acid in the leaves of Ginkgo biloba [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineered biosynthesis of novel polyketides: influence of a downstream enzyme on the catalytic specificity of a minimal aromatic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Metabolomic and transcriptomic analyses unveil the accumulation of shikimic acid in the leaves of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating sesquiterpene biosynthesis in Ginkgo biloba: molecular cloning and functional characterization of (E,E)-farnesol and α-bisabolene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ginkgolic Acid: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolic acids, also referred to as ginkgoneolic acids, are a class of alkylphenolic acids predominantly found in the plant Ginkgo biloba, a unique species with a long history in traditional medicine. These compounds are of significant interest to researchers and drug development professionals due to their diverse biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. However, they are also recognized for their potential toxicity, making their accurate quantification and removal from commercial Ginkgo biloba extracts a critical aspect of quality control. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for ginkgolic acid.
Natural Sources and Abundance
The primary natural source of ginkgolic acids is the Ginkgo biloba tree. These compounds are present in various parts of the plant, with the highest concentrations typically found in the fleshy outer layer of the seed, known as the sarcotesta. The leaves and seeds also contain notable amounts. The abundance of ginkgolic acids can vary depending on the specific plant part, the time of harvest, and the geographical location.
There are several structural variants of ginkgolic acid, distinguished by the length and degree of unsaturation of their alkyl side chain. The most common forms include C13:0, C15:0, C15:1, C17:1, and C17:2.
Table 1: Abundance of Total Ginkgolic Acids in Different Parts of Ginkgo biloba
| Plant Part | Concentration Range | Notes |
| Sarcotesta (fleshy seed coat) | 5.46% (w/w) | The highest concentrations are found in this part.[1] |
| Leaves | 42–534 ppm (µg/g) | Wide variation in concentration.[2] Levels can change with the season, with one study showing 1.48% in April, decreasing to 1.11% in June.[3] |
| Seeds | 4–39 ppm (µg/g) | Generally lower concentrations compared to leaves and sarcotesta.[2] |
| Commercial Extracts (unpurified) | 3–47 ppm (µg/g) | Varies depending on the source material and initial extraction process.[2] |
Note: "ppm" (parts per million) is equivalent to µg/g.
Experimental Protocols
Accurate determination of ginkgolic acid content is crucial for both research and industrial applications. The following sections detail common experimental protocols for the extraction and quantification of these compounds.
Extraction of Ginkgolic Acids
3.1.1. Ultrasonic-Assisted Extraction from Ginkgo biloba Leaves
This method utilizes ultrasonic waves to enhance the extraction efficiency of ginkgolic acids.
-
Materials and Reagents:
-
Dried and powdered Ginkgo biloba leaves
-
70-80% Ethanol
-
Ultrasonic extractor
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Weigh a known amount of powdered Ginkgo biloba leaves.
-
Add the leaf powder to an extraction vessel.
-
Add 70% ethyl alcohol at a specific solvent-to-material ratio (e.g., 15 mL/g).
-
Place the vessel in an ultrasonic extractor.
-
Perform the extraction at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 120 seconds).
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtered extract using a rotary evaporator at a temperature below 60°C to obtain the crude ginkgolic acid extract.
-
The crude extract can be further purified or directly used for quantitative analysis.
-
3.1.2. Extraction from Ginkgo biloba Sarcotesta
The sarcotesta contains a high concentration of ginkgolic acids, and this protocol is optimized for this plant part.
-
Materials and Reagents:
-
Fresh or dried Ginkgo biloba sarcotesta
-
85% Ethanol
-
Shaker or orbital incubator
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Homogenize the sarcotesta material.
-
Weigh a known amount of the homogenized material.
-
Add 85% ethanol at a solid-to-liquid ratio of 1:14 (g/mL).
-
Incubate the mixture at 40°C for 12 hours with continuous agitation.
-
Filter the mixture to collect the ethanol extract.
-
Concentrate the extract using a rotary evaporator to yield the crude ginkgolic acid extract. This method has been shown to yield up to 73.1 mg/g of ginkgolic acids from the sarcotesta.[4]
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the separation and quantification of different ginkgolic acid congeners.
-
Instrumentation and Conditions:
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a ginkgolic acid reference standard (e.g., ginkgolic acid C13:0 or a mixture of congeners).
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Identify the ginkgolic acid peaks in the sample chromatogram based on the retention times of the standards. Calculate the concentration of each ginkgolic acid congener in the sample using the calibration curve.
-
Biosynthesis of Ginkgolic Acid
While the complete biosynthetic pathway of ginkgolic acids in Ginkgo biloba is not yet fully elucidated, it is understood to be part of the plant's secondary metabolism. The synthesis of these alkylphenolic acids likely involves the polyketide pathway, which is common for the biosynthesis of such compounds in plants. This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks.
The diagram below illustrates a proposed general workflow for the analysis of ginkgolic acids, from the plant source to the final quantification.
Conclusion
Ginkgolic acids are significant secondary metabolites of Ginkgo biloba with a dual nature of being both biologically active and potentially toxic. A thorough understanding of their natural distribution and precise analytical methods for their quantification are essential for the safe and effective utilization of Ginkgo biloba in pharmaceuticals and nutraceuticals. The methodologies outlined in this guide provide a solid foundation for researchers and industry professionals working with this fascinating plant and its chemical constituents. Further research is warranted to fully elucidate the biosynthetic pathways of ginkgolic acids, which could open new avenues for their biotechnological production and manipulation.
References
Methodological & Application
Application Notes and Protocols for Ginkgoneolic Acid Extraction from Ginkgo biloba Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgoneolic acids, a class of alkylphenolic acids found in Ginkgo biloba leaves, are gaining interest in pharmacological research for their diverse biological activities. These compounds, however, are also known for their potential toxicity, necessitating standardized and efficient extraction and purification protocols for their study and development as therapeutic agents. This document provides detailed methodologies for the extraction of ginkgoneolic acid from Ginkgo biloba leaves, compiling data from various studies to offer a comprehensive guide for laboratory applications.
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen solvent and extraction parameters. The following table summarizes quantitative data from various studies to facilitate the selection of an appropriate method based on desired yield and purity.
| Extraction Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Duration (hours) | This compound Yield/Content | Reference |
| 85% Ethanol | 1:14 (g/mL) | 40 | 12 | 73.1 mg/g | [1] |
| n-Hexane | Not Specified | Not Specified | Not Specified | Highest total ginkgolic acid content compared to other organic solvents | [2] |
| Petroleum Ether | Not Specified | Not Specified | Not Specified | High ginkgolic acid content, suitable for further purification | [3] |
| Acetone/Water (70:30 v/v) | 1:16.875 (g/mL) | 50-60 | Not Specified | Not specified directly, but used as a primary extraction step | [4] |
| Supercritical CO₂ | Not Specified | 45 | 6 | High yield and purity | [5] |
Experimental Protocols
This section outlines a detailed protocol for the extraction and subsequent purification of ginkgoneolic acids from Ginkgo biloba leaves, based on a compilation of effective methods.
I. Extraction of Ginkgoneolic Acids
This protocol utilizes an organic solvent extraction method, which is widely accessible and effective.
Materials and Reagents:
-
Dried and powdered Ginkgo biloba leaves
-
85% Ethanol (v/v)
-
n-Hexane or Petroleum Ether
-
Rotary evaporator
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Ginkgo biloba leaves.
-
Solvent Addition: Add 140 mL of 85% ethanol to the powdered leaves in a flask (solid-to-liquid ratio of 1:14).[1]
-
Extraction: Place the flask on a shaker or use a magnetic stirrer to agitate the mixture at 40°C for 12 hours.[1]
-
Filtration: After 12 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid leaf material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning (Optional, for higher purity):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Perform liquid-liquid extraction using n-hexane or petroleum ether to partition the ginkgoneolic acids into the nonpolar solvent phase.
-
Collect the n-hexane or petroleum ether phase.
-
-
Final Concentration: Evaporate the solvent from the final extract to obtain the concentrated this compound-rich fraction.
II. Purification of Ginkgoneolic Acids using Magnetic Nanoparticles
This protocol describes an efficient method for the selective purification of ginkgoneolic acids from a crude extract.[3][6]
Materials and Reagents:
-
Crude this compound extract (from the protocol above)
-
Fe₃O₄ magnetic nanoparticles (MNPs)
-
Methanol
-
Acidified methanol (e.g., with hydrochloric acid to pH 2-3)
-
Magnetic separator
-
Vortex mixer
Procedure:
-
Adsorption:
-
Disperse the crude petroleum ether extract of Ginkgo leaves in methanol.[3]
-
Add Fe₃O₄ magnetic nanoparticles to the methanolic solution. The adsorption capacity is approximately 4-5% (w/w).[3]
-
Agitate the mixture vigorously using a vortex mixer for 10-15 minutes to facilitate the binding of ginkgoneolic acids to the MNPs.
-
-
Magnetic Separation:
-
Place the vessel on a magnetic separator. The MNPs with the bound ginkgoneolic acids will be attracted to the magnet, leaving the supernatant containing impurities.
-
Carefully decant and discard the supernatant.
-
-
Washing:
-
Wash the MNP-ginkgoneolic acid complex with methanol to remove any remaining unbound impurities.
-
Repeat the magnetic separation and decantation steps.
-
-
Desorption:
-
Resuspend the MNP-ginkgoneolic acid complex in acidified methanol.[3]
-
Agitate the mixture to release the ginkgoneolic acids from the MNPs.
-
-
Final Collection:
-
Perform a final magnetic separation to pellet the MNPs.
-
Collect the supernatant, which now contains the purified ginkgoneolic acids.
-
-
Solvent Removal: Evaporate the acidified methanol to obtain the purified this compound extract. This can yield a this compound content of up to 73%.[3]
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of the main bioactive compounds and in vitro biological activity of different solvent extracts from Ginkgo biloba exocarp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient purification of ginkgolic acids from Ginkgo biloba leaves by selective adsorption on Fe3O4 magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4981688A - Method for obtaining an extract or Ginkgo biloba leaves - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. research.wur.nl [research.wur.nl]
Application Notes and Protocols for Supercritical CO2 Extraction of Ginkgolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolic acids, a class of alkylphenols found in Ginkgo biloba, have garnered significant interest in drug development due to their diverse biological activities, including potent inhibition of protein SUMOylation.[1][2] This document provides detailed application notes and protocols for the efficient extraction of ginkgolic acid from Ginkgo biloba materials using supercritical carbon dioxide (SC-CO2) extraction, a green and effective alternative to traditional solvent-based methods.[3][4] Additionally, it outlines the mechanism of action of ginkgolic acid as a SUMOylation inhibitor, offering valuable insights for researchers in oncology, neurodegenerative diseases, and inflammatory disorders.
Introduction
Supercritical CO2 extraction is a sophisticated technique that utilizes carbon dioxide above its critical temperature (31.1 °C) and pressure (7.38 MPa) as a solvent.[3] This method offers several advantages, including high selectivity, shorter extraction times, and the absence of organic solvent residues in the final product.[3] Ginkgolic acids are relatively nonpolar compounds, making them ideal candidates for extraction with pure supercritical CO2 without the need for co-solvents.[3][4]
The primary biological target of ginkgolic acid is the SUMOylation pathway, a critical post-translational modification process that regulates the function of numerous cellular proteins.[1][2][5] Dysregulation of SUMOylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][5] Ginkgolic acid inhibits SUMOylation by directly binding to the SUMO-activating enzyme E1 and blocking the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[1][2]
Supercritical CO2 Extraction of Ginkgolic Acid
Data Presentation: Extraction Parameters
The efficiency of supercritical CO2 extraction is influenced by several key parameters, including pressure, temperature, CO2 flow rate, and extraction time. The following table summarizes the optimal conditions for ginkgolic acid extraction from Ginkgo biloba exotesta as identified in the literature.
| Parameter | Optimal Value | Source |
| Pressure | 30 MPa | [3][4] |
| Temperature | 45 °C | [3][4] |
| CO2 Flow Rate | 2 L/min | [3][4] |
| Extraction Time | 6 hours | [3][4] |
| Co-solvent | Not required | [3][4] |
Table 1: Optimized parameters for the supercritical CO2 extraction of ginkgolic acid from Ginkgo biloba exotesta.
Experimental Protocol: Supercritical CO2 Extraction
This protocol outlines the general steps for extracting ginkgolic acid using a laboratory-scale supercritical fluid extraction system.
1. Material Preparation:
- Obtain dried Ginkgo biloba exotesta.
- Grind the plant material to a fine powder to increase the surface area for extraction.
2. Extractor Setup and Loading:
- Ensure the supercritical fluid extractor is clean and dry.
- Load the ground Ginkgo biloba powder into the extraction vessel.
3. Supercritical CO2 Extraction:
- Pressurize the system with CO2 to the desired pressure (e.g., 30 MPa).
- Heat the extraction vessel to the set temperature (e.g., 45 °C).
- Initiate the flow of supercritical CO2 through the extraction vessel at the specified flow rate (e.g., 2 L/min).
- Maintain these conditions for the duration of the extraction (e.g., 6 hours).
4. Collection of Extract:
- The ginkgolic acid-rich extract will be precipitated and collected in the separator vessel as the CO2 pressure is reduced.
- After the extraction is complete, carefully depressurize the system.
- Collect the crude ginkgolic acid extract from the separator.
5. Purification (Optional):
- The crude extract can be further purified using techniques such as chromatography to obtain high-purity ginkgolic acid.
Mechanism of Action: Ginkgolic Acid as a SUMOylation Inhibitor
Ginkgolic acid exerts its biological effects primarily through the inhibition of the SUMOylation pathway. This pathway involves a series of enzymatic steps that attach Small Ubiquitin-like Modifier (SUMO) proteins to target proteins.
Signaling Pathway: The SUMOylation Cascade and its Inhibition by Ginkgolic Acid
The SUMOylation process is initiated by the E1 activating enzyme, which forms a thioester bond with SUMO in an ATP-dependent manner. This activated SUMO is then transferred to an E2 conjugating enzyme. Finally, an E3 ligase facilitates the transfer of SUMO from E2 to the target protein. Ginkgolic acid specifically targets the first step of this cascade.
Caption: Inhibition of the SUMOylation pathway by ginkgolic acid.
Experimental Workflow and Logical Relationships
The process of utilizing ginkgolic acid for research and drug development involves a logical flow from extraction to biological evaluation.
Caption: Experimental workflow for ginkgolic acid research.
Conclusion
Supercritical CO2 extraction is a highly effective and environmentally friendly method for obtaining ginkgolic acid from Ginkgo biloba. The detailed protocols and data presented in this document provide a solid foundation for researchers to efficiently extract and utilize this potent SUMOylation inhibitor. Understanding the mechanism of action of ginkgolic acid opens up new avenues for the development of novel therapeutics targeting diseases with aberrant SUMOylation signaling.
References
- 1. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of <i>Ginkgo biloba</i> L. - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ginkgolic Acids
Introduction
Ginkgolic acids are a group of alkylphenolic acids found in the leaves and fruits of the Ginkgo biloba tree. While Ginkgo biloba extracts are widely used in herbal supplements for their cognitive-enhancing and circulatory benefits, ginkgolic acids are known to be potential allergens and cytotoxic compounds.[1] Therefore, regulatory bodies like the United States Pharmacopeia (USP) have set strict limits on their concentration in commercial Ginkgo products.[1] High-performance liquid chromatography (HPLC) is the most common and reliable analytical technique for the separation and quantification of ginkgolic acids to ensure the safety and quality of these products.[2]
This application note provides a detailed protocol for the determination of various ginkgolic acid derivatives (e.g., C13:0, C15:0, C15:1, C17:1, C17:2) using reversed-phase HPLC with UV detection.
Experimental Protocols
Sample Preparation (Extraction from Ginkgo Biloba Leaves)
This protocol outlines the extraction of ginkgolic acids from raw plant material.
Materials:
-
Ginkgo biloba leaf powder
-
Chloroform
-
50% Ethanol
-
Methanol (HPLC Grade)
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered Ginkgo biloba leaf sample into a centrifuge tube.
-
Add a mixture of chloroform and 50% ethanol to the sample.
-
Vortex the mixture thoroughly for 5-10 minutes to ensure complete extraction.
-
Centrifuge the mixture to separate the solid plant material from the liquid extract.
-
Carefully collect the chloroform layer (supernatant) and transfer it to a clean vial.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of methanol (e.g., 1.0 mL).[3]
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]
Standard Solution Preparation
Materials:
-
Ginkgolic acid reference standards (e.g., C13:0, C15:1, C17:1)
-
Methanol (HPLC Grade)
Procedure:
-
Stock Solutions: Accurately weigh approximately 1.0 mg of each ginkgolic acid reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol to obtain stock solutions (e.g., at a concentration of 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solutions with methanol. A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Instrumentation and Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of ginkgolic acids, compiled from various established methods.
| Parameter | Condition |
| HPLC System | A system equipped with a gradient pump, autosampler, column oven, and a UV/DAD detector. |
| Column | C18 Reversed-Phase Column (e.g., Phenomenex Luna C18, 4.6 mm x 250 mm, 5 µm).[5] |
| Mobile Phase | A: Acetonitrile with 0.1% Phosphoric AcidB: Water with 0.1% Phosphoric Acid |
| Gradient Elution | Start with a higher proportion of B, gradually increasing A to 90% over 30 minutes. (Example Gradient) |
| Isocratic Elution | Acetonitrile : 0.1% Phosphoric Acid (90:10, v/v).[5] |
| Flow Rate | 1.0 mL/min.[4][5][6] |
| Column Temperature | 30-40 °C.[5][6] |
| Detection | UV at 310 nm.[5][6][7] |
| Injection Volume | 20-50 µL.[4] |
Data Presentation
Summary of HPLC Methodologies
The following table provides a comparison of different HPLC methods used for ginkgolic acid analysis.
| Reference | Column Type & Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temp. (°C) |
| Method 1[5] | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) | Acetonitrile / 0.1% Phosphoric Acid (90:10) | 1.0 | 310 | 30 |
| Method 2[6] | HiQ sil C18 | Methanol / 3% Acetic Acid (90:10) | 1.0 | 310 | 40 |
| Method 3[7] | Inertsil ODS-2 (4.6 x 250 mm, 5 µm) | Methanol / 3% Aqueous Acetic Acid (92:8) | 1.0 | 310 | 40 |
| Method 4[4] | Not Specified | A: Acetonitrile (0.01% TFA), B: Water (0.01% TFA) (Gradient) | 1.0 | 210 | Not Specified |
Method Validation Parameters
This table summarizes typical performance characteristics of a validated HPLC method for ginkgolic acid analysis.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999.[3] |
| Linear Range | 1.47-29.40 µg/mL for C13:0, 6.05-121.00 µg/mL for C15:1, and 8.00-160.00 µg/mL for C17:1.[5] |
| Accuracy (Recovery) | 98.6% - 100.1%.[5] An average recovery of 97.50% has also been reported.[6] |
| Precision (RSD%) | Intraday and Interday precision RSD values are typically below 3%. |
| Limit of Detection (LOD) | 0.06 - 0.61 ppm for various ginkgolic acid and ginkgol derivatives.[4] |
| Limit of Quantification (LOQ) | 0.20 - 2.01 ppm for various ginkgolic acid and ginkgol derivatives.[4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC analysis of ginkgolic acids, from sample acquisition to final data processing.
Caption: Workflow for Ginkgolic Acid Quantification by HPLC.
References
- 1. Analysis of Ginkgolic Acid in Ginkgo Biloba Leaf Extract : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of Five ginkgolic Acids in Ginkgo Folium by HPLC [journal11.magtechjournal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Determination of Ginkgolic Acids in Fruits of Ginkgo biloba: Ingenta Connect [ingentaconnect.com]
Application Note & Protocol: Identification and Quantification of Ginkgolic Acids using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginkgolic acids are a class of alkylphenolic compounds found in the leaves and fruits of the Ginkgo biloba tree.[1][2] While Ginkgo biloba extracts are widely used in phytopharmaceuticals and dietary supplements for their cognitive-enhancing and circulatory benefits, ginkgolic acids are known to be toxic and can cause allergic reactions.[2] Therefore, regulatory bodies have set strict limits on the maximum allowable concentration of ginkgolic acids in these products.[2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and selective method for the identification and quantification of trace amounts of ginkgolic acids in complex matrices.[2] This application note provides a detailed protocol for the analysis of ginkgolic acids using LC-MS.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) to separate different ginkgolic acid congeners based on their hydrophobicity. The separated compounds are then introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, for detection and quantification. ESI in the negative ion mode is particularly effective for analyzing phenolic acids like ginkgolic acids, as it readily forms abundant deprotonated molecules [M-H]⁻.[1][3][4] Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to enhance selectivity through multiple reaction monitoring (MRM).
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of ginkgolic acids from Ginkgo biloba leaf extracts and phytopharmaceuticals.
Materials:
-
Ginkgo biloba leaf extract or powdered supplement
-
Chloroform
-
Ethanol (50%) or Methanol
-
Formic acid
-
n-Hexane
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Weigh a precise amount of the sample (e.g., 0.5 g).
-
Add a mixture of chloroform and 50% ethanol or methanol with 10% formic acid.[5]
-
Vortex thoroughly for 5-10 minutes to ensure complete extraction.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
-
Liquid-Liquid Extraction (for cleanup):
-
Transfer the supernatant to a new tube.
-
Add an equal volume of n-hexane and vortex for 2 minutes.
-
Allow the layers to separate and collect the n-hexane (upper) layer containing the ginkgolic acids.[5]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the n-hexane layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., methanol or acetonitrile/water mixture).[6]
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the LC-MS system.
-
LC-MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an ESI source (Triple Quadrupole or high-resolution MS).
LC Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used. For example, an Agilent Poroshell 120 EC-C18 (50 mm x 3.0 mm, 2.7 µm) or similar.[7]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water, both containing a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) is common.[1][3][6][7]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid
-
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][2][3]
-
Detection Mode:
-
Full Scan: To identify the deprotonated molecules [M-H]⁻ of various ginkgolic acids.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, using specific precursor-to-product ion transitions.[7]
-
-
Key Parameters (to be optimized for the specific instrument):
Data Presentation
Table 1: Common Ginkgolic Acids and their Mass Spectrometric Data
| Ginkgolic Acid | Abbreviation | Chemical Formula | [M-H]⁻ (m/z) | Major Fragment Ion (m/z) |
| Ginkgolic Acid (13:0) | GA C13:0 | C₂₀H₃₂O₃ | 319 | 275 |
| Ginkgolic Acid (15:0) | GA C15:0 | C₂₂H₃₆O₃ | 347 | 303 |
| Ginkgolic Acid (15:1) | GA C15:1 | C₂₂H₃₄O₃ | 345 | 301[8] |
| Ginkgolic Acid (17:1) | GA C17:1 | C₂₄H₃₈O₃ | 373 | 329[8] |
| Ginkgolic Acid (17:2) | GA C17:2 | C₂₄H₃₆O₃ | 371 | 327 |
Table 2: Performance Characteristics of LC-MS Methods for Ginkgolic Acid Quantification
| Parameter | Ginkgolic Acid C13:0 | Ginkgolic Acid C15:1 | Ginkgolic Acid C17:1 | Reference |
| Linear Range (µg/L) | 2 - 200 | 2 - 200 | 2 - 200 | [7] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | [7] |
| LOD (µg/g) | 0.003 - 0.61 | 0.08 - 0.50 | 0.06 | [7][8] |
| LOQ (µg/g) | 0.01 - 2.01 | 0.19 - 1.65 | 0.20 | [7][8] |
| Recovery (%) | 86.3 - 114.3 | 86.3 - 114.3 | 86.3 - 114.3 | [7] |
| RSD (%) | 0.5 - 13.6 | 0.5 - 13.6 | 0.5 - 13.6 | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for Ginkgolic Acid Analysis.
Logical Relationship for LC-MS Identification
Caption: Logic for Ginkgolic Acid Identification.
References
- 1. High-performance liquid chromatography-electrospray ionization-mass spectrometry study of ginkgolic acid in the leaves and fruits of the ginkgo tree (Ginkgo biloba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of trace amounts of ginkgolic acids in Ginkgo biloba L. leaf extracts and phytopharmaceuticals by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution gas chromatography/mass spectrometry method for characterization and quantitative analysis of ginkgolic acids in Ginkgo biloba plants, extracts, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [Determination of ginkgolic acids in the ginkgo biloba extract and its preparations by ultra high performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Ginkgolic Acid-Induced Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ginkgolic acids (GAs), a group of alkylphenolic acids found in the leaves and seed coat of Ginkgo biloba, have demonstrated significant anti-tumor properties in a variety of cancer cell lines.[1][2][3] These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion, primarily by inducing programmed cell death, or apoptosis.[2][4] This document provides an overview of the mechanisms of GA-induced apoptosis, a summary of its effects on different cancer cell lines, and detailed protocols for evaluating its apoptotic activity.
Mechanism of Action
Ginkgolic acid induces apoptosis through multiple signaling pathways, often in a dose- and time-dependent manner.[1] The core mechanism involves the intrinsic mitochondrial pathway of apoptosis. GA treatment has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bad.[3][5] This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol.[2][3]
The released cytochrome c then activates a cascade of caspases, which are the executive enzymes of apoptosis.[3] Ginkgolic acid has been observed to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[3][4] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3][5]
In addition to the intrinsic pathway, ginkgolic acid has been found to modulate other signaling pathways that influence cell survival and apoptosis, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by GA has been observed in lung and colon cancer cells, contributing to decreased cell viability and induction of apoptosis.[6]
-
STAT3/JAK2 Pathway: In gastric cancer cells, GA has been shown to suppress the activation of the STAT3/JAK2 signaling pathway, which is involved in cell proliferation and survival.[3][6]
-
NF-κB Signaling: GA can inhibit the NF-κB signaling pathway, which plays a role in inflammation and cell survival, by preventing the SUMOylation of NEMO.
-
Reactive Oxygen Species (ROS) Generation: GA treatment can lead to an increase in intracellular ROS levels, which can trigger oxidative stress and subsequently induce apoptosis.[2][3]
Data Summary
The following tables summarize the quantitative effects of ginkgolic acid on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Ginkgolic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | Ginkgolic Acid Type | IC50 Value | Incubation Time (h) |
| SMMC7721 | Human Hepatocellular Carcinoma | C17:1 | 8.5 µg/mL | Not Specified |
| CNE-2Z | Human Nasopharyngeal Carcinoma | Mixture | 14.91 µg/mL | Not Specified |
| A549 | Human Lung Carcinoma | Mixture | 17.23 µg/mL | Not Specified |
| MCF-7 | Human Breast Adenocarcinoma | Mixture | 23.81 µg/mL | Not Specified |
| HCT-116 | Human Colorectal Carcinoma | Mixture | 19.54 µg/mL | Not Specified |
Table 2: Apoptotic Effects of Ginkgolic Acid on Cancer Cell Lines
| Cell Line | Cancer Type | GA Concentration | Treatment Time (h) | Percent Apoptosis |
| Hep-2 | Human Laryngeal Carcinoma | Not Specified | 72 | 40.4 ± 1.58% |
| Tca8113 | Human Tongue Carcinoma | Not Specified | 72 | 38.4 ± 1.7% |
| BGC-823 | Human Gastric Carcinoma | 20 µM | 24 | ~15% |
| BGC-823 | Human Gastric Carcinoma | 40 µM | 24 | ~25% |
| BGC-823 | Human Gastric Carcinoma | 80 µM | 24 | ~40% |
| SGC-7901 | Human Gastric Carcinoma | 20 µM | 24 | ~12% |
| SGC-7901 | Human Gastric Carcinoma | 40 µM | 24 | ~20% |
| SGC-7901 | Human Gastric Carcinoma | 80 µM | 24 | ~35% |
Visual Representations
Caption: Signaling pathway of Ginkgolic Acid-induced apoptosis.
Caption: General workflow for studying GA-induced apoptosis.
Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ginkgolic acid on a cancer cell line and for calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ginkgolic acid stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ginkgolic acid in complete medium. Remove the medium from the wells and add 100 µL of the diluted ginkgolic acid solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest GA concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the ginkgolic acid concentration to determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with ginkgolic acid.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Ginkgolic acid stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of ginkgolic acid for the specified time.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. To detach the adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Ginkgolic acid stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with ginkgolic acid, wash them with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
References
- 1. Antitumor effects of ginkgolic acid in human cancer cell occur via cell cycle arrest and decrease the Bcl-2/Bax ratio to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolic acid induces interplay between apoptosis and autophagy regulated by ROS generation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolic acid (GA) suppresses gastric cancer growth by inducing apoptosis and suppressing STAT3/JAK2 signaling regulated by ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Ginkgoneolic acid as a reference standard for analytical testing
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgoneolic acid, a component found in Ginkgo biloba, is a crucial reference standard for the quality control and safety assessment of Ginkgo biloba extracts and related products. Due to its potential allergenicity and toxicity, regulatory bodies worldwide have set stringent limits on its presence in commercial preparations. Accurate and reliable analytical methods are therefore essential for its quantification. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Physicochemical Properties and Handling
Ginkgolic acids are a mixture of several congeners, primarily C13:0, C15:1, and C17:1, which are available as a USP Reference Standard.[1] These standards are intended for use in quality tests and assays as specified in the USP compendia.
Storage: Ginkgolic acid reference standards should be stored at -20°C.
Safety Precautions: Ginkgolic acid is classified as a skin sensitizer. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the standard.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of ginkgolic acids in various matrices.
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols: Investigating the Enzymatic Effects of Ginkgoneolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Ginkgoneolic acid on various enzyme activities. This compound, a major constituent of Ginkgo biloba, has demonstrated significant interactions with key enzymes involved in inflammation, cancer, and metabolic pathways. This document outlines detailed protocols for assessing these enzymatic interactions and presents data in a structured format for comparative analysis.
Overview of this compound's Enzymatic Targets
This compound has been identified as a multi-target inhibitor of several key enzymes. Its biological activities are largely attributed to its ability to modulate enzymatic pathways involved in pro-inflammatory lipid mediator biosynthesis and cell signaling.
Key Enzymatic Targets:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This compound has been shown to inhibit both COX-1 and COX-2.[1][2][3][4][5]
-
5-Lipoxygenase (5-LO): This enzyme is responsible for the synthesis of leukotrienes, another class of pro-inflammatory mediators. This compound is a potent inhibitor of 5-LO.[1][2][5]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme works downstream of COX to specifically produce prostaglandin E2 (PGE2), a key inflammatory mediator. This compound effectively suppresses mPGES-1 activity.[1][5]
-
Thromboxane A2 Synthase (TXAS): This enzyme is involved in the production of thromboxane A2, which plays a role in blood clotting and inflammation. This compound has been shown to inhibit TXAS.[1][2][5]
-
Cytochrome P450 (CYP) Enzymes: These enzymes are critical for drug metabolism. Extracts of Ginkgo biloba containing ginkgoneolic acids have been shown to inhibit various CYP isoenzymes, including CYP2C9, CYP1A2, CYP2E1, and CYP3A4.[6][7]
-
Topoisomerase II (Topo II): Some constituents of Ginkgo biloba have been shown to induce DNA damage by inhibiting this enzyme.[8]
Signaling Pathways Modulated by this compound:
This compound has been shown to influence several key signaling pathways, often as a consequence of its enzymatic inhibition:
-
NF-κB Signaling Pathway: By inhibiting enzymes in the inflammatory cascade, this compound can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[3][9]
-
EGFR Signaling Pathway: this compound has been shown to directly target and inactivate the epidermal growth factor receptor (EGFR) signaling pathway in cancer cells.[10]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway, crucial for cell growth and survival, can be negatively regulated by this compound.[9]
-
AMPK Signaling Pathway: this compound can activate AMP-activated protein kinase (AMPK) signaling, which plays a role in cellular energy homeostasis and can inhibit lipogenesis in cancer cells.[11]
Experimental Protocols
This section provides detailed methodologies for assessing the inhibitory effects of this compound on key target enzymes.
Cell-Free Enzyme Activity Assays
These assays utilize isolated enzymes to directly measure the inhibitory potential of this compound.
2.1.1. Protocol for 5-Lipoxygenase (5-LO) Activity Assay
This protocol is adapted from methodologies described for testing natural product inhibitors.[1][2][5]
Materials:
-
Human recombinant 5-LO
-
This compound (test compound)
-
Arachidonic acid (AA) (substrate)
-
Phosphate-buffered saline (PBS) containing 1 mM EDTA and 1 mM ATP
-
2 mM CaCl₂
-
Methanol (for reaction termination)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Enzyme Preparation: Dilute semi-purified 5-LO (0.5 µg) in ice-cold PBS containing 1 mM EDTA and 1 mM ATP to a final volume of 1 ml.
-
Incubation with Inhibitor: Pre-incubate the enzyme solution with varying concentrations of this compound or vehicle (e.g., 0.1% DMSO) for 10 minutes at 4°C.
-
Reaction Initiation: Pre-warm the samples for 30 seconds at 37°C. Initiate the reaction by adding 2 mM CaCl₂ and the desired concentration of arachidonic acid.
-
Reaction Termination: After 10 minutes at 37°C, stop the reaction by adding an equal volume of ice-cold methanol.
-
Analysis: Analyze the formed 5-LO products by RP-HPLC.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 5-LO activity by 50%.
2.1.2. Protocol for Cyclooxygenase (COX-1 and COX-2) Activity Assays
This protocol is based on established methods for evaluating COX inhibition.[1][2][3]
Materials:
-
Isolated ovine COX-1 or human recombinant COX-2
-
This compound
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Indomethacin (for COX-1) or Celecoxib (for COX-2) as a positive control
-
HPLC system for analysis of 12-HHT (a product of COX activity)
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the isolated COX enzyme with various concentrations of this compound or a known inhibitor (indomethacin or celecoxib) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (e.g., 5 µM for COX-1, 2 µM for COX-2).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 5 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction and extract the prostanoid products.
-
Analysis: Quantify the formation of a specific product, such as 12-HHT, using HPLC.
-
Data Analysis: Determine the IC₅₀ value for this compound against each COX isoenzyme.
Cell-Based Enzyme Activity Assays
These assays measure the effect of this compound on enzyme activity within a cellular context.
2.2.1. Protocol for Prostanoid Formation in Human Monocytes
This protocol assesses the impact of this compound on COX-derived prostanoid production in a cellular model.[1][2]
Materials:
-
Human monocytes
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium
-
Enzyme immunoassay (EIA) kits for PGE₂ and TXB₂
-
RP-HPLC system for 12-HHT analysis
Procedure:
-
Cell Culture and Stimulation: Culture human monocytes and stimulate them with LPS (e.g., for 24 hours) to induce the expression of inflammatory enzymes like COX-2.
-
Treatment with this compound: Treat the LPS-stimulated monocytes with various concentrations of this compound or vehicle for a specified duration.
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis of Prostanoids:
-
Quantify the levels of PGE₂ and TXB₂ in the supernatant using specific EIA kits.
-
Measure the amount of 12-HHT using RP-HPLC.
-
-
Data Analysis: Determine the effect of this compound on the production of various prostanoids and calculate IC₅₀ values where applicable.
Data Presentation
Quantitative data from the enzyme inhibition assays should be summarized in clearly structured tables for easy comparison.
Table 1: Inhibitory Activity of this compound on Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis
| Enzyme Target | IC₅₀ (µM) | Assay Type | Reference |
| 5-Lipoxygenase (5-LO) | 0.2 | Cell-free (isolated human recombinant 5-LO) | [1][2][5] |
| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | 0.7 | Cell-free (microsomal preparations) | [1][4][5] |
| Cyclooxygenase-1 (COX-1) | 8.1 | Cell-free (isolated ovine COX-1) | [1][2][5] |
| Thromboxane A₂ Synthase (TXAS) | 5.2 | Cell-free | [1][5] |
| Cyclooxygenase-2 (COX-2) | Not significantly inhibited | Cell-free | [1][4] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Visualizations
Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.
Caption: Experimental workflow for enzyme inhibition assays.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]
- 3. Ginkgolic acid exerts an anti-inflammatory effect in human umbilical vein endothelial cells induced by ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human P450 enzymes by multiple constituents of the Ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Ginkgo biloba extract EGb 761®: boosted therapeutic benefits with minimized CYP enzyme interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginkgolic acid inhibits the growth of renal cell carcinoma cells via inactivation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ginkgoneolic Acid Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility issues of ginkgoneolic acid in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is characterized by its poor solubility in water.[1][2] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3][4][5]
Q2: I am observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous buffer. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To avoid precipitation, it is recommended to perform a stepwise dilution of the DMSO stock solution into the aqueous medium.[6] Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to minimize solvent effects on your experiment.[6] Using co-solvents or other solubilization techniques described in this guide can also help.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: While increasing the temperature can enhance the solubility of some compounds, caution is advised with this compound as it can be thermolabile. High temperatures may lead to decarboxylation.[7] It is recommended to explore other solubilization methods before resorting to heating.
Q4: Are there any ready-to-use formulations to improve the in vivo solubility of this compound?
A4: For in vivo studies, formulations using a combination of solvents are often employed. One such formulation involves a stepwise addition of 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline to achieve a clear solution. Another approach is using 10% DMSO with 90% corn oil.
Solubility Data
The following table summarizes the available solubility data for ginkgolic acids in various solvents. It is important to note that this compound is specifically the C13:0 variant of ginkgolic acid.
| Compound | Solvent | Solubility | Reference |
| Ginkgolic Acid (C13:0) | In an unspecified solvent | ≥ 2.5 mg/mL (clear solution) | [8] |
| Ginkgolic Acid (C13:0) | Dimethylformamide (DMF) | 30 mg/mL | [5] |
| Ginkgolic Acid (C13:0) | Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [5] |
| Ginkgolic Acid (C13:0) | Ethanol | 25 mg/mL | [5] |
| Ginkgolic Acid (general) | Dimethyl Sulfoxide (DMSO) | 25 mM | |
| Ginkgolic Acid (general) | Ethanol | 25 mM | |
| Ginkgolic Acid (C15:1) | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | [4] |
| Ginkgolic Acid C17:1 | Dimethyl Sulfoxide (DMSO) | 75 mg/mL | [9] |
| Ginkgolic Acid C17:1 | Ethanol | 75 mg/mL | [9] |
| Ginkgolic Acid C17:1 | Water | Insoluble | [9] |
Experimental Protocols & Workflows
Co-Solvent Dilution Method
This method is suitable for preparing aqueous working solutions from a stock solution of this compound in an organic solvent like DMSO.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prevent precipitation, perform a stepwise dilution. For example, add a small volume of the DMSO stock to a larger volume of your aqueous buffer while vortexing.
-
Continue adding the stock solution in small aliquots to the buffer until the desired final concentration is reached.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system.
Co-Solvent Dilution Workflow
Solid Lipid Nanoparticle (SLN) Formulation
This method encapsulates this compound in a lipid matrix to improve its aqueous dispersibility and bioavailability. This protocol is adapted from a method for Ginkgo biloba extract.[10][11][12]
Protocol:
-
Lipid Phase Preparation: Dissolve cholesterol (lipid matrix) in a mixture of ethanol and acetone (e.g., 50:50 v/v) and heat to 50-60°C with homogenization (500 rpm).
-
Aqueous Phase Preparation: Disperse this compound in deionized water containing a surfactant such as Tween 80 (e.g., 1% w/v).
-
Emulsification: Add the hot lipid phase dropwise to the aqueous phase under high-speed homogenization (11,000-13,000 rpm) for 10 minutes.
-
Sonication: Sonicate the resulting emulsion for 2 minutes.
-
Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate any large aggregates.
-
Lyophilization (Optional): For long-term storage, the SLN dispersion can be freeze-dried using a cryoprotectant like mannitol (5% w/v).
Solid Lipid Nanoparticle Formulation Workflow
Cyclodextrin Inclusion Complexation
This technique involves encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its aqueous solubility. The following is a general protocol that can be adapted.
Protocol (Co-solvent Lyophilization Method):
-
Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin) in deionized water.
-
This compound Solution: Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile and tert-butyl alcohol).
-
Complexation: Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for several hours (e.g., 6 hours) to allow for complex formation.
-
Lyophilization: Freeze the resulting solution and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
Cyclodextrin Inclusion Complexation Workflow
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer. | - Low aqueous solubility.- High final concentration.- Rapid change in solvent polarity. | - Use a co-solvent and perform stepwise dilution.- Reduce the final concentration of this compound.- Consider using a solubilization technique like cyclodextrin complexation or SLN formulation. |
| Cloudy or turbid solution after attempting to dissolve. | - Incomplete dissolution.- Presence of insoluble impurities. | - Increase sonication time or agitation.- Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved particles. |
| Phase separation observed in the final formulation. | - Incompatibility of solvents.- Insufficient amount of surfactant or emulsifier. | - Ensure miscibility of all components.- Optimize the concentration of the surfactant (e.g., Tween 80) in SLN formulations. |
| Low encapsulation efficiency in nanoparticle or cyclodextrin formulations. | - Suboptimal ratio of this compound to encapsulating agent.- Inefficient complexation or encapsulation process. | - Experiment with different molar ratios of this compound to cyclodextrin or lipid.- Optimize process parameters such as stirring time, temperature, and sonication energy. |
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolic acid CAS#: 22910-60-7 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. nanomedicine-rj.com [nanomedicine-rj.com]
- 11. Preparation, characterization and evaluation of Ginkgo biloba solid lipid nanoparticles [nanomedicine-rj.com]
- 12. researchgate.net [researchgate.net]
Thermal stability and degradation of Ginkgoneolic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and degradation of ginkgolic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of ginkgolic acid?
A1: Ginkgolic acids are relatively stable at or below 50°C.[1] Slow degradation, primarily through decarboxylation, begins to occur at temperatures around 70°C.[2][3] At significantly higher temperatures, such as 250°C, degradation is rapid and extensive.[2][3]
Q2: What is the primary degradation pathway of ginkgolic acid upon heating?
A2: The primary thermal degradation pathway for ginkgolic acid is decarboxylation, where the carboxylic acid group is removed, resulting in the formation of corresponding ginkgols.[2][3]
Q3: How do other factors like pH, light, and oxygen affect the stability of ginkgolic acid?
A3:
-
pH: While detailed studies on the effect of a wide pH range on ginkgolic acid stability are not extensively available, enzymatic degradation studies show that pH can significantly influence the rate of degradation. For instance, the optimal pH for the enzymatic degradation of ginkgolic acid using laccase is around 4.5.[4][5]
-
Light: Ginkgolic acid is known to be light-sensitive.[6] Exposure to light, particularly UV-C irradiation, can induce peroxidative degradation.[7] Therefore, it is recommended to store ginkgolic acid and its solutions protected from light.[8]
-
Oxygen: While specific studies on the direct oxidative degradation of ginkgolic acid are not prevalent in the searched literature, related compounds from Ginkgo biloba have been studied under oxidative stress (e.g., using hydrogen peroxide).[9][10] Given the phenolic nature of ginkgolic acid, it is susceptible to oxidation. It is advisable to handle and store it under conditions that minimize exposure to oxygen, for example, by using an inert gas atmosphere for long-term storage.[11]
Q4: What are the recommended storage conditions for ginkgolic acid?
A4: To ensure stability, ginkgolic acid should be stored at -20°C, protected from light.[8] The container should be tightly sealed and kept in a cool, well-ventilated area away from direct sunlight and sources of ignition.[8]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving ginkgolic acid.
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH. - Column overload (mass or volume).[12] - Contamination of the column or guard column. | - Use a high-purity silica column or a column with end-capping. - Adjust the mobile phase pH to suppress the ionization of ginkgolic acid (e.g., adding a small amount of formic or acetic acid). - Reduce the sample concentration or injection volume.[13] - Replace the guard column or flush the analytical column with a strong solvent.[12] |
| Peak Broadening | - Large injection volume. - Extra-column band broadening (e.g., long tubing). - Sample solvent stronger than the mobile phase.[14] | - Decrease the injection volume. - Use shorter, narrower internal diameter tubing. - Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.[13] |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare mobile phases accurately and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. - Check the column performance and replace it if necessary. |
Sample Preparation and Handling Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery During Extraction | - Incomplete extraction from the matrix. - Degradation during sample processing (e.g., exposure to high temperatures). | - Optimize the extraction solvent, time, and temperature. Ethanol (85%) has been shown to be effective for extraction.[4][15] - Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. |
| Sample Degradation Before Analysis | - Exposure to light, heat, or oxygen. - Improper storage of stock solutions. | - Prepare solutions fresh whenever possible. - Store stock solutions at low temperatures (e.g., -20°C) in amber vials to protect from light.[8] - Consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing for storage. |
| Safety Concerns (Allergenic and Cytotoxic Properties) | - Dermal contact or inhalation of ginkgolic acid powder. | - Handle ginkgolic acid in a well-ventilated area, preferably in a chemical fume hood.[8] - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8][11] - Avoid generating dust when handling the solid compound.[8] |
Quantitative Data on Thermal Degradation
The following table summarizes the degradation of ginkgolic acid under different thermal conditions.
| Temperature (°C) | Duration | Remaining Ginkgolic Acid (%) | Reference |
| 30 | 30 days | 99.8 | [2] |
| 50 | 30 days | 99.6 | [2] |
| 70 | 30 days | 75.3 | [2] |
| 250 | 0.5 hours | 4.2 | [2] |
Experimental Protocols
Protocol for Assessing Thermal Stability of Ginkgolic Acid
This protocol outlines a general procedure for investigating the thermal stability of ginkgolic acid.
1. Materials and Equipment:
-
Ginkgolic acid standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acids for mobile phase (e.g., formic acid, acetic acid)
-
Thermostatically controlled oven or heating block
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Procedure:
-
Sample Preparation: Accurately weigh a known amount of ginkgolic acid and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Aliquoting: Aliquot the stock solution into several amber HPLC vials.
-
Initial Analysis (T=0): Analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration of ginkgolic acid. This will serve as the baseline.
-
Incubation: Place the vials in a thermostatically controlled oven or heating block set to the desired temperatures (e.g., 50°C, 70°C, 100°C). It is advisable to have separate sets of vials for each temperature and time point.
-
Time Points: At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), remove one vial from each temperature setting.
-
Cooling and Analysis: Allow the vials to cool to room temperature. Analyze the samples by HPLC to determine the concentration of the remaining ginkgolic acid.
-
Data Analysis: Calculate the percentage of ginkgolic acid remaining at each time point relative to the initial concentration. Plot the percentage of remaining ginkgolic acid against time for each temperature to determine the degradation kinetics.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm or 310 nm[16]
-
Column Temperature: 30-40°C
Visualizations
Thermal Degradation Pathway of Ginkgolic Acid
Caption: Thermal degradation of ginkgolic acid to ginkgol and carbon dioxide.
Experimental Workflow for Thermal Stability Assessment
References
- 1. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. UV-C irradiation-induced peroxidative degradation of microsomal fatty acids and proteins: protection by an extract of Ginkgo biloba (EGb 761) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. Forced degradation of flavonol glycosides extraced from Ginkgo biloba | Semantic Scholar [semanticscholar.org]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. uhplcs.com [uhplcs.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Optimizing extraction parameters for higher Ginkgoneolic acid yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ginkgolic acids from Ginkgo biloba.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting ginkgolic acids?
A1: Ethanol has been identified as the most effective solvent for ginkgolic acid extraction.[1][2][3] Specifically, an 85% ethanol concentration has been shown to yield the highest extraction rate.[1][2][3]
Q2: What are the optimal temperature and time for ginkgolic acid extraction?
A2: The optimal extraction temperature is around 40°C.[1][2] Higher temperatures can lead to the decomposition of ginkgolic acids.[2] The recommended extraction time is approximately 12 hours to maximize the yield.[1][2]
Q3: What is the ideal solid-to-liquid ratio for extraction?
A3: A solid-to-liquid ratio of 1:14 (w/v) has been found to be optimal for achieving a high yield of ginkgolic acid.[1][2]
Q4: Can other extraction methods besides solvent extraction be used?
A4: Yes, other methods like supercritical fluid extraction (SFE) with CO2 have been used.[4] SFE at a pressure of 30 MPa, a temperature of 45°C, and a CO2 flow rate of 2 L/min for 6 hours has been shown to be effective.[4] Reflux extraction is another alternative.[5]
Q5: How can I remove unwanted ginkgolic acids from my Ginkgo biloba extract?
A5: Ginkgolic acids are often considered undesirable in final products.[1][3] Methods to remove them include precipitation, liquid-liquid extraction, and resin adsorption and desorption.[6] Reversed-phase chromatography using polymeric resins is also an effective technique for their removal.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Ginkgolic Acid Yield | - Suboptimal solvent concentration.- Incorrect extraction temperature or time.- Inappropriate solid-to-liquid ratio.- Inefficient extraction method. | - Ensure you are using 85% ethanol for solvent extraction.[1][2][3]- Maintain the extraction temperature at 40°C and the duration at 12 hours.[1][2]- Use a solid-to-liquid ratio of 1:14.[1][2]- Consider alternative methods like reflux extraction or supercritical fluid extraction if solvent extraction is not providing the desired yield.[4][5] |
| Degradation of Ginkgolic Acid | - Extraction temperature is too high. | - Do not exceed an extraction temperature of 40°C, as higher temperatures can lead to the decomposition of ginkgolic acids.[2] |
| High Levels of Impurities in the Extract | - Ineffective purification method. | - Employ purification techniques such as precipitation, liquid-liquid extraction, or column chromatography with macroporous adsorption resins to remove impurities.[6][9] |
| Inconsistent Extraction Results | - Variation in raw material.- Inconsistent application of extraction parameters. | - Ensure the Ginkgo biloba raw material is of consistent quality.- Strictly control all extraction parameters, including solvent concentration, temperature, time, and solid-to-liquid ratio, for each batch.[10][11] |
Experimental Protocols
Optimal Solvent Extraction Protocol
This protocol is based on the findings of single-factor and orthogonal experiments to maximize ginkgolic acid yield.[1][2]
Materials and Equipment:
-
Dried and crushed Ginkgo biloba sarcotestae
-
85% Ethanol
-
Shaker or magnetic stirrer
-
Water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered Ginkgo biloba sarcotestae.
-
Add 85% ethanol at a solid-to-liquid ratio of 1:14 (e.g., 10 g of powder to 140 mL of 85% ethanol).
-
Place the mixture in a water bath set to 40°C.
-
Agitate the mixture for 12 hours.
-
After 12 hours, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude ginkgolic acid extract.
Reflux Extraction Protocol
This protocol provides an alternative method for ginkgolic acid extraction.[5]
Materials and Equipment:
-
Dried and pulverized Ginkgo biloba testa
-
80% Ethanol
-
Reflux apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Place the pulverized Ginkgo biloba testa in a round-bottom flask.
-
Add 80% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to 60°C using a heating mantle.
-
Conduct the reflux extraction for 4 hours. Repeat this step three times.
-
Combine the extracts from the three cycles and filter to remove solid particles.
Data Presentation
Table 1: Optimal Parameters for Solvent Extraction of Ginkgolic Acid
| Parameter | Optimal Value | Ginkgolic Acid Yield (mg/g) | Reference |
| Solvent Concentration | 85% Ethanol | 73.1 | [1][2][3] |
| Temperature | 40°C | 73.1 | [1][2] |
| Time | 12 hours | 73.1 | [1][2] |
| Solid-Liquid Ratio | 1:14 | 73.1 | [1][2] |
Table 2: Comparison of Different Extraction Conditions
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Solid-Liquid Ratio | Ginkgolic Acid Yield (mg/g) | Reference |
| Optimized Solvent Extraction | 85% Ethanol | 40 | 12 | 1:14 | 73.1 | [1][2] |
| Reflux Extraction | 80% Ethanol | 60 | 4 (x3) | Not Specified | Not Specified | [5] |
| Supercritical Fluid Extraction | CO2 | 45 | 6 | Not Applicable | Higher than methanol reflux | [4] |
Visualizations
Caption: Workflow for the optimal solvent extraction of ginkgolic acid.
Caption: Key parameters influencing ginkgolic acid extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. Extraction process of ginkgolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Ginkgo biloba leaf extract EGb 761® as a paragon of the product by process concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102614229A - Method for removing ginkgolic acid from ginkgo biloba extract - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
Removing Ginkgoneolic acid as an impurity from Ginkgo extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of ginkgolic acid from Ginkgo biloba extracts.
Frequently Asked Questions (FAQs)
Q1: What is the maximum acceptable limit for ginkgolic acid in Ginkgo biloba extracts?
A1: According to major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.), the United States Pharmacopeia (USP), and the Chinese Pharmacopoeia (ChP), the concentration of ginkgolic acids in Ginkgo biloba leaf extract should be less than 5 parts per million (ppm) or 5 µg/g.
Q2: Why is it crucial to remove ginkgolic acid from Ginkgo extracts?
A2: Ginkgolic acids are known to be cytotoxic, allergenic, and may have other adverse health effects. Their removal is a critical step in the manufacturing of standardized Ginkgo biloba extracts to ensure the safety and quality of the final product.
Q3: What are the primary methods for removing ginkgolic acid?
A3: The main methods include solvent-based techniques (e.g., liquid-liquid extraction, precipitation), adsorption methods (e.g., column chromatography with resins, magnetic nanoparticles), enzymatic degradation, high-temperature pretreatment, and the use of deep eutectic solvents.
Q4: How can I verify the removal of ginkgolic acid?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard analytical method for the quantification of ginkgolic acids in Ginkgo extracts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of ginkgolic acid.
Issue 1: Incomplete Removal of Ginkgolic Acid
Table 1: Troubleshooting Incomplete Ginkgolic Acid Removal
| Potential Cause | Recommended Solution |
| Inefficient Solvent Extraction | Optimize the solvent system, pH, and the number of extraction cycles. For liquid-liquid extraction, ensure vigorous mixing to maximize interfacial contact. |
| Saturated Adsorbent in Column Chromatography | Regenerate or replace the resin in the column. Ensure the sample load does not exceed the binding capacity of the resin. |
| Suboptimal Enzymatic Degradation | Verify and adjust the pH, temperature, and enzyme concentration to the optimal conditions for the laccase enzyme. Ensure the presence of necessary mediators like ABTS. |
| Insufficient High-Temperature Treatment | Increase the pretreatment temperature or duration. Note that this may affect the stability of other desired compounds. |
| Incorrect Composition of Deep Eutectic Solvent (DES) | Prepare the DES with the correct molar ratio of components. Ensure homogeneity of the solvent before use. |
Issue 2: Loss of Desirable Compounds (Flavonoids and Terpenoids)
Table 2: Troubleshooting Loss of Flavonoids and Terpenoids
| Potential Cause | Recommended Solution |
| Harsh Solvent Extraction Conditions | Use a more selective solvent system. Minimize extraction time and temperature to prevent degradation of sensitive compounds. |
| Co-elution during Column Chromatography | Optimize the elution gradient or solvent system to improve the separation of ginkgolic acids from flavonoids and terpenoids. |
| High-Temperature Degradation | Carefully control the temperature and duration of the heat treatment. A balance must be struck between ginkgolic acid removal and the preservation of other compounds.[1] |
| Non-specific Adsorption | Select a resin or adsorbent with higher selectivity for ginkgolic acids. For instance, Fe3O4 magnetic nanoparticles show high selectivity. |
Issue 3: Inaccurate Quantification by HPLC
Table 3: Troubleshooting HPLC Analysis of Ginkgolic Acid
| Potential Cause | Recommended Solution |
| Poor Peak Resolution | Optimize the mobile phase composition and gradient. Ensure the column is not degraded. A dual-column HPLC system can improve separation.[2] |
| Baseline Noise or Drift | Degas the mobile phase. Clean the detector and check for leaks in the system. |
| Inconsistent Retention Times | Ensure the column is properly equilibrated before each injection. Maintain a constant mobile phase composition and flow rate. |
| Low Sensitivity | Use a more sensitive detector (e.g., MS). Optimize the sample preparation to concentrate the ginkgolic acids. |
Experimental Protocols and Data
Method 1: High-Temperature Pretreatment
This method utilizes heat to degrade ginkgolic acids while aiming to preserve flavonoids.
Experimental Protocol:
-
Spread the dried Ginkgo biloba leaves in a thin layer.
-
Preheat an oven to the desired temperature (e.g., 177°C).
-
Place the leaves in the oven for a specified duration.
-
Proceed with a standard water or solvent extraction of the heat-treated leaves.[1]
Table 4: Efficacy of High-Temperature Pretreatment [1]
| Pretreatment Temperature | Ginkgolic Acid Content (ppm) | Flavonoid Content (%) |
| No Pretreatment | >50 | ~2.43 |
| 177°C | 4.11 | 3.51 |
Workflow for High-Temperature Pretreatment:
Method 2: Enzymatic Degradation with Laccase
This method employs the enzyme laccase to specifically degrade ginkgolic acids.
Experimental Protocol:
-
Prepare a solution of the Ginkgo extract containing ginkgolic acids.
-
Adjust the pH of the solution to 4.5.
-
Add the recombinant laccase enzyme (e.g., LacC) to a final concentration of 0.01 U/mL.
-
Add a mediator, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), to a final concentration of 0.5 mmol/L.
Table 5: Efficacy of Enzymatic Degradation [3][4]
| Treatment | Ginkgolic Acid Degradation Rate (%) |
| Laccase alone | 4.1 - 27.0 |
| Laccase with ABTS mediator | 100 |
Workflow for Enzymatic Degradation:
Method 3: Adsorption with Fe3O4 Magnetic Nanoparticles
This method utilizes the selective adsorption of ginkgolic acids onto magnetic nanoparticles.
Experimental Protocol:
-
Prepare a crude petroleum ether extract of Ginkgo leaves.
-
Disperse Fe3O4 magnetic nanoparticles in methanol.
-
Mix the nanoparticle suspension with the crude extract and stir.
-
Use a magnet to separate the nanoparticles (with adsorbed ginkgolic acids) from the solution.
-
The supernatant contains the purified extract with reduced ginkgolic acid content.
-
To recover the ginkgolic acids for other purposes, desorb them from the nanoparticles using acidified methanol.[5]
Table 6: Efficacy of Magnetic Nanoparticle Adsorption [5]
| Adsorption Step | Ginkgolic Acid Content in Desorbed Fraction (%) |
| After MNP adsorption and desorption | 73 |
Workflow for Magnetic Nanoparticle Adsorption:
Signaling Pathways Affected by Ginkgolic Acid
Understanding the mechanism of ginkgolic acid's cytotoxicity can be relevant for quality control and safety assessment. Ginkgolic acid has been shown to affect several cellular signaling pathways, primarily related to apoptosis and cell survival.
Diagram of Signaling Pathways:
References
- 1. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and dual column high-performance liquid chromatography of ginkgolic acids from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Efficient purification of ginkgolic acids from Ginkgo biloba leaves by selective adsorption on Fe3O4 magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ginkgolic Acid Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ginkgolic acid (GA). Our goal is to help you mitigate the cytotoxicity of GA in non-target cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ginkgolic acid-induced cytotoxicity?
A1: The primary mechanism of ginkgolic acid-induced cytotoxicity is the inhibition of protein SUMOylation.[1][2][3][4] Ginkgolic acid directly binds to the E1 activating enzyme (SAE1/SAE2), preventing the formation of the E1-SUMO intermediate, which is a critical initial step in the SUMOylation cascade.[1][3][4] This disruption of SUMOylation affects various cellular processes, including DNA repair, signal transduction, and protein stability, ultimately leading to cell death.[5] Other reported mechanisms include induction of apoptosis, cell cycle arrest, and damage to mitochondria and lysosomes.[6][7]
Q2: Is ginkgolic acid cytotoxic to all cell types?
A2: Not necessarily. Several studies have shown that ginkgolic acid exhibits selective cytotoxicity, with a more pronounced effect on cancer cells compared to non-cancerous or "normal" cells.[7][8][9][10][11] For example, GA has been shown to suppress the viability of various cancer cell lines with little to no toxic effect on normal cells like human umbilical vein endothelial cells (HUVECs) and normal human liver cell lines.[8][10]
Q3: How can I reduce the concentration of ginkgolic acid in my Ginkgo biloba extract?
A3: Several methods can be employed to reduce the ginkgolic acid content in Ginkgo biloba extracts:
-
High-Temperature Pretreatment: Heating the Ginkgo biloba leaves at high temperatures (e.g., 177°C) before extraction can significantly decrease the concentration of ginkgolic acids.[12]
-
Enzymatic Degradation: Using enzymes like laccase can effectively degrade ginkgolic acids in extracts.[1][6][13]
-
Liquid-Liquid Microextraction: Employing hydrophobic deep eutectic solvents (DES) can selectively remove ginkgolic acids from the extract.[2]
-
Adsorption/Desorption: Using macroporous resins can also aid in the removal of ginkgolic acids.
Troubleshooting Guides
Troubleshooting In Vitro Cytotoxicity Assays
Issue 1: Inconsistent or unexpected results in MTT/XTT assays.
-
Possible Cause 1: Interference of Ginkgolic Acid with Tetrazolium Dyes. Ginkgolic acid, as a phenolic compound, may have reducing properties that could directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability.
-
Solution: Run a cell-free control containing only media, ginkgolic acid at the highest concentration used in your experiment, and the MTT/XTT reagent. Any color change in this well indicates direct reduction of the dye by your compound. Subtract this background absorbance from your experimental values.
-
-
Possible Cause 2: Altered Cellular Metabolism. Ginkgolic acid can affect cellular metabolism, which is what the MTT assay indirectly measures. A decrease in MTT reduction may not always correlate directly with cell death but could reflect a cytostatic effect or metabolic reprogramming.[14]
Issue 2: High background in LDH release assay.
-
Possible Cause 1: Serum in the culture medium. Serum contains LDH, which can contribute to high background readings.[15]
-
Solution: Use a serum-free medium during the experiment or, if serum is necessary, run a control with medium and serum but without cells to determine the background LDH level.
-
-
Possible Cause 2: Ginkgolic Acid-induced membrane leakage at sub-lethal concentrations. GA might cause minor membrane damage that leads to LDH release even if the cells are not completely dead.
-
Solution: Correlate LDH results with a viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or by visualizing cell morphology under a microscope.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Ginkgolic Acid (GA) on Cancer vs. Non-Target Cells
| Cell Line | Cell Type | Assay | Concentration (µM) | Effect | Reference |
| Panc-1, BxPC-3, HepG2 | Human Pancreatic/Liver Cancer | MTT | 1-100 | Suppressed viability | [8] |
| HL-7702, HUVEC | Normal Human Liver/Endothelial | MTT | up to 100 | No measurable cytotoxic effect | [8] |
| Hep-2, Tca8113 | Human Laryngeal/Tongue Cancer | MTT | Not specified | Inhibited growth in a dose- and time-dependent manner | [7] |
| MC-3T3-E1 | Non-tumorigenic (Mouse) | MTT | Not specified | No inhibition of growth | [7] |
| SKOV3, CAOV3 | Human Ovarian Cancer | Not specified | 1-20 ng/mL | Inhibited proliferation in a dose- and time-dependent manner | [11] |
| Normal Intestinal Cells | Normal Human Intestinal | Not specified | Not specified | Little cytotoxicity | [11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ginkgolic acid (and relevant controls, including a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, remove the media and add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. Antitumor effects of ginkgolic acid in human cancer cell occur via cell cycle arrest and decrease the Bcl-2/Bax ratio to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Ginkgolic Acid (GA) Inhibits the Growth of OCa by Inhibiting lncRNA MALAT1/JAK2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ginkgoneolic Acid Interference in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with Ginkgoneolic acid (GA) in various bioassays. This compound, a major component of Ginkgo biloba extract, is a multi-target inhibitor and has been identified as a potential Pan-Assay Interference Compound (PAINS), which can lead to misleading results.[1][2] This guide offers detailed methodologies and data to help identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with bioassays?
A1: this compound (GA), also known as ginkgolic acid (C13:0), is an alkylphenol from Ginkgo biloba. Its structure, featuring a long hydrophobic alkyl chain and a hydrophilic salicylic acid head, gives it amphiphilic properties. This can lead to the formation of aggregates in aqueous solutions, a common cause of non-specific assay interference.[3] Furthermore, GA has been shown to be a multi-target inhibitor, affecting various enzymes and signaling pathways, which can be mistaken for specific activity in a given assay.[4][5]
Q2: What are the common mechanisms of this compound interference?
A2: The primary mechanisms of GA interference include:
-
Aggregation: GA can form colloidal aggregates that sequester and non-specifically inhibit proteins, leading to false-positive results in enzyme and protein-binding assays.[3]
-
Redox Cycling: The phenolic structure of GA may allow it to participate in redox reactions, which can interfere with assays that rely on redox-sensitive reagents, such as the MTT assay.[4]
-
Fluorescence Quenching/Interference: While not extensively documented for GA specifically, compounds with similar structures can possess intrinsic fluorescence or quench the fluorescence of assay reagents, leading to inaccurate readings in fluorescence-based assays.[6]
-
Multi-target Inhibition: GA is known to inhibit a wide range of proteins, including SUMOylation enzymes, 5-lipoxygenase (5-LO), microsomal prostaglandin E2 synthase-1 (mPGES-1), and various kinases and phosphatases.[5][7][8] This broad activity can be misinterpreted as a specific effect in a high-throughput screen.
Troubleshooting Guides by Assay Type
Cell Viability Assays (e.g., MTT, XTT)
Issue: Inconsistent or unexpectedly high/low cell viability readings.
Cause: GA can interfere with tetrazolium-based assays like MTT in two ways: by directly reducing the tetrazolium salt (e.g., MTT to formazan), leading to a false-positive signal of higher cell viability, or through its inherent cytotoxicity, which may be the intended measurement but can be confounded by the aforementioned interference.[9][10]
Troubleshooting Protocol: Modified MTT Assay for this compound
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of GA and appropriate vehicle controls (e.g., DMSO).
-
-
Inclusion of a Cell-Free Control Plate:
-
Prepare a parallel 96-well plate without cells.
-
Add the same concentrations of GA and vehicle controls to this cell-free plate.
-
-
MTT Incubation:
-
After the desired incubation period, add MTT reagent to all wells of both the cell-containing and cell-free plates.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add solubilization buffer (e.g., DMSO or a detergent-based solution) to all wells and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Correction:
-
For each concentration of GA, subtract the absorbance value from the cell-free well from the corresponding cell-containing well. This corrected absorbance value more accurately reflects cell viability by accounting for direct MTT reduction by GA.
-
Alternative Assays:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells and is less susceptible to interference from reducing compounds. A comparison of results from MTT and LDH assays can help confirm cytotoxicity.[11][12][13][14]
-
Crystal Violet Assay: This simple method stains the DNA of adherent cells and provides a measure of cell number, which is not directly dependent on metabolic activity.[9]
Quantitative Data Comparison:
| Assay Type | This compound Concentration | Observation | Potential Interpretation |
| MTT Assay | 10 µM | Increased formazan formation in cell-free wells | Direct reduction of MTT by GA, potential for false-positive viability. |
| LDH Assay | 10 µM | Increased LDH release from treated cells | Confirms GA-induced cytotoxicity and membrane damage. |
| Crystal Violet | 10 µM | Reduced staining of treated cells | Indicates a decrease in cell number due to cytotoxicity or anti-proliferative effects. |
Enzymatic Assays
Issue: Apparent enzyme inhibition that is not reproducible in secondary assays or shows steep Hill slopes.
Cause: GA's tendency to form aggregates can lead to non-specific inhibition of enzymes. These aggregates can sequester the enzyme, leading to a loss of activity that is not due to specific binding at the active site.[3]
Troubleshooting Protocol: Mitigating Aggregation in Enzymatic Assays
-
Inclusion of a Non-ionic Detergent:
-
Add a non-ionic detergent, such as Triton X-100 (typically at 0.01% - 0.1% v/v), to the assay buffer. This can help to disrupt the formation of GA aggregates.
-
-
Assay Protocol with Detergent:
-
Prepare your standard assay buffer and a second buffer containing the optimized concentration of Triton X-100.
-
Run the enzyme inhibition assay in parallel with both buffers.
-
Pre-incubate the enzyme with GA in both buffers before adding the substrate.
-
Measure enzyme activity and calculate IC50 values for both conditions.
-
-
Data Analysis:
-
A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the initial inhibition was at least partially due to aggregation.
-
Quantitative Data Comparison (Hypothetical):
| Enzyme | Assay Condition | This compound IC50 | Interpretation |
| 5-Lipoxygenase | Standard Buffer | 0.2 µM[5] | Potent inhibition observed. |
| 5-Lipoxygenase | Buffer + 0.01% Triton X-100 | > 10 µM | The significant increase in IC50 suggests the initial potent inhibition was likely due to aggregation-based interference. |
| mPGES-1 | Standard Buffer | 0.7 µM[5] | Potent inhibition observed. |
| mPGES-1 | Buffer + 0.01% Triton X-100 | > 15 µM | Similar to 5-LO, this indicates aggregation as a likely mechanism of inhibition. |
ELISA and Other Immunoassays
Issue: High background or non-specific binding.
Cause: The hydrophobic nature of the alkyl chain in this compound can lead to non-specific binding to the surfaces of microplates and to assay proteins, such as antibodies and antigens.
Troubleshooting Protocol: Optimizing Blocking and Washing in ELISA
-
Choice of Blocking Buffer:
-
Addition of a Detergent to Wash Buffers:
-
Incorporate a mild non-ionic detergent like Tween-20 (0.05% - 0.1% v/v) into your wash buffers to help remove non-specifically bound GA.
-
-
Modified ELISA Protocol:
-
Coating: Coat the plate with the capture antibody as per your standard protocol.
-
Blocking: Block the plate with a 1% casein solution in PBS or TBS for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: After blocking and after each subsequent incubation step, wash the plate 4-6 times with your wash buffer containing Tween-20.
-
Sample/Standard Incubation: Proceed with the addition of your samples and standards containing GA.
-
Detection: Continue with the detection antibody and substrate steps as per your standard protocol.
-
-
Inclusion of Controls:
-
Run a control with the highest concentration of GA in a well without the target analyte to assess its direct effect on the assay components.
-
Fluorescence-Based Assays (e.g., Fluorescence Polarization)
Issue: Quenching of the fluorescent signal or artificially high polarization values.
Cause: this compound may have intrinsic fluorescence at the excitation/emission wavelengths of your assay or it may quench the fluorescence of your probe. Aggregation can also lead to light scattering, which can interfere with fluorescence readings.[6][19][20]
Troubleshooting Protocol: Controls for Fluorescence Interference
-
Assess Intrinsic Fluorescence:
-
In a separate plate, measure the fluorescence of GA at various concentrations in your assay buffer at the excitation and emission wavelengths of your assay. If significant fluorescence is detected, a different assay format may be necessary.
-
-
Test for Fluorescence Quenching:
-
In a cell-free system, incubate your fluorescent probe with increasing concentrations of GA. A decrease in fluorescence intensity indicates quenching.
-
-
Mitigation Strategies:
-
Use of a Red-Shifted Fluorophore: Compounds are less likely to interfere with fluorophores that have excitation and emission wavelengths in the far-red spectrum.[6]
-
Include a Detergent: As with enzymatic assays, adding a non-ionic detergent can help prevent aggregation-induced light scattering.
-
Increase Probe Concentration: If quenching is an issue, increasing the concentration of the fluorescent probe may help to overcome the effect, though this may impact assay sensitivity.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for troubleshooting assay interference.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]
- 5. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginkgolic acid as a dual-targeting inhibitor for protein tyrosine phosphatases relevant to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. corning.com [corning.com]
- 17. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 20. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Ginkgoneolic acid in animal models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for enhancing the bioavailability of ginkgolic acid (GA) in animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the oral bioavailability of ginkgolic acid?
Ginkgolic acids (GAs) are long-chain phenolic compounds found in the leaves and seeds of Ginkgo biloba. Their therapeutic potential, including antitumor and antibacterial properties, is hindered by poor oral bioavailability.[1][2][3][4] The primary challenges include:
-
Poor Water Solubility: GAs are highly lipophilic, leading to low solubility in gastrointestinal fluids and limited absorption.[5]
-
First-Pass Metabolism: Like many natural compounds, GAs may be subject to significant metabolism in the liver before reaching systemic circulation, reducing the amount of active compound available.
-
Toxicity Concerns: GAs are recognized as having potential cytotoxic, neurotoxic, and immunotoxic properties, which necessitates careful dose management and targeted delivery to minimize side effects.[2][4][6] The standardized Ginkgo biloba extract EGb 761, for instance, limits GA concentration to less than 5 ppm.[4][6]
2. What strategies can be employed to improve the bioavailability of ginkgolic acid?
Nanoformulation is a leading strategy to overcome the bioavailability challenges of poorly soluble compounds like GA. By encapsulating GA in nanocarriers, it is possible to improve its solubility, protect it from degradation, and enhance its absorption.[1][7] Effective approaches include:
-
Niosomes: Vesicular systems composed of non-ionic surfactants that can encapsulate both lipophilic and hydrophilic drugs, potentially increasing drug concentration in various organs.[8]
-
Nanoparticles: Preparing GA as nanoparticles, for example by using the liquid anti-solvent precipitation (LASP) method, can significantly increase surface area, improve dissolution rates, and enhance oral bioavailability.[9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can improve the solubilization and absorption of lipophilic drugs.[5]
3. What key pharmacokinetic parameters should be evaluated in an animal model?
When assessing the bioavailability of a new ginkgolic acid formulation, the following pharmacokinetic parameters are crucial:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, which reflects the extent of absorption.
-
t1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.
-
Absolute Bioavailability: The fraction of the administered dose of unchanged drug that reaches the systemic circulation, often calculated by comparing the AUC after oral administration to the AUC after intravenous administration. A study in rats found the absolute bioavailability of GA (17:1) to be approximately 19.5%.[11]
4. Which signaling pathways are known to be modulated by ginkgolic acid?
Understanding the molecular targets of ginkgolic acid is essential for evaluating its therapeutic efficacy and potential toxicity. Key signaling pathways include:
-
AMP-activated protein kinase (AMPK) Signaling: GA can activate AMPK, which leads to the suppression of lipogenesis. This mechanism is implicated in its anti-tumor effects, particularly in pancreatic cancer.[12]
-
NF-κB Signaling: GA has been shown to promote the phosphorylation and nuclear translocation of NF-κB p65, which can upregulate inflammatory responses.[13]
-
Extracellular signal-regulated kinase (ERK) Signaling: GA can inhibit the phosphorylation of ERK, a pathway involved in cell proliferation. This is relevant to its effects on muscle and cancer cells.[14]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: GA has been identified as an inhibitor of the EGFR signaling pathway, contributing to its anticancer effects in renal cell carcinoma.[15]
Data on Bioavailability Improvement
The following table summarizes data from studies that have successfully used nanoformulations to improve the bioavailability of Ginkgo biloba extract (GBE) components. While not always specific to ginkgolic acid, these results demonstrate the potential of these technologies.
| Formulation Type | Animal Model | Key Component(s) | Improvement in Bioavailability (Relative to Raw Extract) | Reference |
| Nanoparticles (LASP) | Rats | Flavonoids | AUC increased 2.20-fold | [10] |
| Terpene Lactones | AUC increased 2.24-fold | [10] | ||
| SEDDS | Beagle Dogs | Ginkgolide A | Relative bioavailability: 154.6% (vs. tablets) | [5] |
| Ginkgolide B | Relative bioavailability: 155.8% (vs. tablets) | [5] | ||
| Bilobalide | Relative bioavailability: 162.1% (vs. tablets) | [5] | ||
| Niosomes | Rats | Flavonoid Glycosides | Significantly increased drug content in blood, brain, and other organs compared to tablets. | [8] |
Experimental Protocols
Protocol 1: Preparation of Ginkgo Biloba Extract (GBE) Nanoparticles via Liquid Anti-Solvent Precipitation (LASP)
This protocol is adapted from methodologies designed to enhance the bioavailability of GBE components.[10]
-
Dissolution: Fully dissolve GBE (containing ginkgolic acid) in a suitable solvent, such as ethanol, to create a concentrated solution.
-
Anti-Solvent Preparation: Prepare an anti-solvent system, such as n-hexane containing a small percentage of a surfactant (e.g., 0.5% Span-85), which will be used to precipitate the nanoparticles.
-
Precipitation: Under constant stirring, slowly add the GBE-ethanol solution dropwise into the anti-solvent. The rapid change in solvent polarity will cause the GBE to precipitate out of the solution as nanoparticles.
-
Maturation: Continue stirring the resulting nano-suspension for a defined period to allow the nanoparticles to stabilize.
-
Separation: Centrifuge the nano-suspension to pellet the GBE nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with the anti-solvent (e.g., n-hexane) multiple times to remove residual solvent and surfactant.
-
Drying: Dry the washed nanoparticles in a vacuum oven at a controlled temperature (e.g., 50°C) to obtain a fine powder.
-
Characterization: Characterize the nanoparticles for particle size, morphology (e.g., using Scanning Electron Microscopy), and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a ginkgolic acid formulation in a rat model.[11]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week under controlled conditions (temperature, humidity, light/dark cycle) with free access to standard diet and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, ensuring free access to water.
-
Dosing:
-
Oral Group: Administer the ginkgolic acid formulation (e.g., GA-loaded nanoparticles suspended in 0.5% carboxymethylcellulose sodium) orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group (for absolute bioavailability): Administer a solubilized form of ginkgolic acid intravenously via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Extraction: Process plasma samples using a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction method to isolate the ginkgolic acid and an internal standard.[11]
-
Quantification: Quantify the concentration of ginkgolic acid in the plasma samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[11]
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving and evaluating GA bioavailability.
Caption: Ginkgolic acid activates AMPK to inhibit lipogenesis in cancer cells.[12]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low Drug Encapsulation Efficiency / Loading | 1. Poor affinity between ginkgolic acid and the nanocarrier material.2. Drug leakage during the formulation or washing process.3. Incorrect ratio of drug to carrier material. | 1. Modify the surface of the nanocarrier or choose a different carrier material with higher lipophilicity.2. Optimize the formulation process (e.g., reduce washing steps, use a cross-linking agent if applicable).3. Perform a ratio optimization study to find the ideal drug-to-carrier ratio. |
| Nanoparticle Aggregation / Instability | 1. Insufficient surfactant or stabilizer.2. Inappropriate pH or ionic strength of the suspension medium.3. High particle concentration. | 1. Increase the concentration of the surfactant/stabilizer or test alternative stabilizers.2. Ensure the suspension medium's pH is far from the isoelectric point of the nanoparticles. Use deionized water or a low-ionic-strength buffer.3. Dilute the nanoparticle suspension. |
| High Variability in In Vivo Pharmacokinetic Data | 1. Inconsistent dosing technique (e.g., improper gavage leading to deposition in the esophagus).2. Inter-animal differences in metabolism or gastric emptying.3. Formulation instability in the GI tract. | 1. Ensure all personnel are thoroughly trained in the gavage technique. Use flexible-tipped gavage needles.2. Increase the number of animals per group to improve statistical power. Ensure strict adherence to the fasting protocol.3. Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids in vitro before proceeding with more animal studies. |
| Unexpected Toxicity or Adverse Events in Animals | 1. Dose is too high, exceeding the maximum tolerated dose (MTD).2. Toxicity of the nanocarrier materials or other excipients.3. Rapid release of the drug from the formulation (dose dumping). | 1. Conduct a dose-ranging study to determine the MTD for the specific formulation.2. Run a control group that receives the "empty" nanocarrier (without ginkgolic acid) to assess excipient toxicity.3. Analyze the in vitro release profile of the formulation to ensure it provides a controlled or sustained release. |
References
- 1. Dual Biopolymer Layer Using Nanoparticles with Active Substance Enclosed in Microcapsules: Innovative Solution for Slow Release of Ginkgo biloba L. Extract for Potential Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of health claims, content, and safety of herbal supplements containing Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a novel niosomal system for oral delivery of Ginkgo biloba extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginkgolic acid inhibits the growth of renal cell carcinoma cells via inactivation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Ginkgolic Acid Allergenicity in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of reducing the allergenicity of ginkgolic acid in topical formulations.
Frequently Asked Questions (FAQs)
1. What is ginkgolic acid and why is its allergenicity a concern in topical formulations?
Ginkgolic acids are alkylphenols found in the leaves and fruit of the Ginkgo biloba tree.[1] They are known to be potent skin sensitizers, capable of causing allergic contact dermatitis, which manifests as redness, swelling, and blisters.[2][3] Due to their structural similarity to urushiol, the allergen in poison ivy, ginkgolic acids can elicit strong immune responses in susceptible individuals.[2] Therefore, their presence in topical formulations is a significant safety concern.
2. What are the primary strategies to reduce the allergenicity of ginkgolic acid?
The main approaches focus on either removing ginkgolic acids from Ginkgo biloba extracts or minimizing their contact with and penetration into the skin. These strategies include:
-
Extraction and Purification: Utilizing various extraction and chromatography techniques to selectively remove ginkgolic acids from the desired flavonoid and terpenoid components of Ginkgo biloba extracts.
-
Enzymatic Degradation: Employing enzymes to break down ginkgolic acids into non-allergenic molecules.[4]
-
Chemical Modification: Altering the chemical structure of ginkgolic acids to reduce their sensitizing potential.
-
Formulation-Based Approaches: Designing topical formulations that limit the penetration of ginkgolic acids into the skin.
3. Which methods are most effective for removing ginkgolic acid from extracts?
Several methods have demonstrated high efficacy in reducing ginkgolic acid content. The choice of method often depends on the scale of production, cost, and desired purity of the final extract.
| Method | Efficacy | Reference |
| High-Temperature Pretreatment | Can reduce ginkgolic acid content by up to 83.50%.[5] | [5] |
| Macroporous Resin Adsorption | Can reduce ginkgolic acid to undetectable levels.[5] | [5] |
| Liquid-Liquid Microextraction with Hydrophobic Deep Eutectic Solvents | Can achieve a removal rate of over 74%.[6] | [6] |
| Enzymatic Degradation with Laccase | Can achieve a 100% degradation rate under optimal conditions.[4] | [4] |
4. How can I assess the allergenicity of my ginkgolic acid-containing formulation?
Several validated in vivo and in vitro methods are available to assess the skin sensitization potential of chemicals and formulations:
-
Murine Local Lymph Node Assay (LLNA): An in vivo method that measures the proliferation of lymphocytes in the lymph nodes draining the site of application as an indicator of a sensitization response. A stimulation index (SI) of 3 or greater is typically considered a positive result.
-
Human Cell Line Activation Test (h-CLAT): An in vitro method that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as an indicator of dendritic cell activation, a key event in skin sensitization.
Troubleshooting Guides
Experimental Issue: Inconsistent results in the Local Lymph Node Assay (LLNA)
Possible Causes and Solutions:
-
Problem: High variability in stimulation index (SI) between animals in the same group.
-
Cause: Inconsistent application of the test substance.
-
Solution: Ensure precise and consistent application of the test substance to the dorsal surface of the ear of each mouse. Use a calibrated micropipette and spread the substance evenly.
-
-
Problem: False-positive results.
-
Cause: The test substance may be an irritant rather than a true sensitizer. Some plant extracts can be irritating.
-
Solution: Conduct a preliminary screen for irritancy. If irritation is observed, consider using a lower concentration of the test substance.
-
-
Problem: False-negative results with colored extracts.
-
Cause: Interference of the colored extract with the radioactive measurement.
-
Solution: Ensure thorough washing of the lymph node cells to remove any residual colored material. Consider using a non-radioactive endpoint for the LLNA, such as ATP content measurement.
-
Experimental Issue: Challenges with the Human Cell Line Activation Test (h-CLAT)
Possible Causes and Solutions:
-
Problem: High cytotoxicity observed at low concentrations of the test substance.
-
Cause: Ginkgolic acid can be cytotoxic. Phenolic compounds can also interfere with the MTT assay, a common method for assessing cytotoxicity, leading to inaccurate results.[7][8]
-
Solution: Use a cytotoxicity assay that is not affected by phenolic compounds, such as the lactate dehydrogenase (LDH) assay. Determine the CV75 (concentration with 75% cell viability) accurately before proceeding with the main experiment.
-
-
Problem: Difficulty dissolving lipophilic ginkgolic acid in the aqueous cell culture medium.
-
Cause: Ginkgolic acid has poor water solubility.
-
Solution: Use an appropriate solvent such as dimethyl sulfoxide (DMSO) to prepare the stock solution. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO).
-
-
Problem: No clear dose-response for CD86 and CD54 expression.
-
Cause: The concentration range tested may be too narrow or not in the optimal range to induce a response.
-
Solution: Test a wider range of concentrations based on the initial cytotoxicity assessment. Ensure that the concentrations tested include those that are sub-toxic.
-
Experimental Protocols
Protocol: Murine Local Lymph Node Assay (LLNA)
-
Animals: Use female CBA/J mice, 8-12 weeks old.
-
Groups: A minimum of four animals per dose group, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.
-
Application: Apply 25 µL of the test substance or vehicle to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: On day 6, inject each mouse intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.
-
Lymph Node Excision: Five hours after injection, euthanize the mice and excise the auricular lymph nodes.
-
Cell Preparation: Prepare a single-cell suspension of lymph node cells for each mouse.
-
Measurement: Measure the incorporation of ³H-methyl thymidine using a β-scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. An SI ≥ 3 is considered positive.
Protocol: Human Cell Line Activation Test (h-CLAT)
-
Cell Line: Use the human monocytic leukemia cell line THP-1.
-
Cytotoxicity Assay: First, determine the concentration of the test substance that results in 75% cell viability (CV75) using a suitable cytotoxicity assay (e.g., LDH assay).
-
Exposure: Seed THP-1 cells and expose them to a range of concentrations of the test substance (based on the CV75) for 24 hours. Include a vehicle control and a positive control.
-
Staining: After exposure, wash the cells and stain them with fluorescently labeled antibodies against CD86 and CD54.
-
Flow Cytometry: Analyze the expression of CD86 and CD54 using a flow cytometer.
-
Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 for each concentration compared to the vehicle control. A positive result is defined as an RFI for CD86 ≥ 150% or an RFI for CD54 ≥ 200% in at least two of three independent experiments.
Signaling Pathways and Experimental Workflows
Ginkgolic Acid-Induced Allergic Contact Dermatitis Signaling Pathway
Ginkgolic acid, as a hapten, penetrates the stratum corneum and binds to skin proteins, forming an immunogenic complex. This complex is recognized by antigen-presenting cells (APCs) such as Langerhans cells in the epidermis. Upon activation, these APCs migrate to the draining lymph nodes to prime naive T-cells. This process involves the activation of several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways, leading to the production of pro-inflammatory cytokines and the differentiation of T-cells into effector cells that mediate the allergic response.
Experimental Workflow for Assessing Allergenicity Reduction
This workflow outlines the key steps to evaluate the effectiveness of a strategy aimed at reducing the allergenicity of a ginkgolic acid-containing extract.
Logical Relationship of In Vitro Skin Sensitization Tests
The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding how different in vitro tests contribute to predicting the overall sensitizing potential of a substance.
References
- 1. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for immunotoxic effects of crude Ginkgo biloba L. leaf extracts using the popliteal lymph node assay in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compositions for Prevention or Prophylactic Treatment of Poison Ivy Dermatitis [jscimedcentral.com]
- 5. natrlskincare.co.uk [natrlskincare.co.uk]
- 6. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the anticancer activity of Ginkgoneolic acid C15:1 vs C17:1
A Comparative Guide to the Anticancer Activities of Ginkgoneolic Acid C15:1 and C17:1
Introduction
Ginkgoneolic acids, phenolic compounds isolated from the leaves and seeds of Ginkgo biloba, have garnered significant attention for their potential therapeutic properties, including anticancer activities.[1][2] Among the various forms, this compound C15:1 and C17:1 are two of the most abundant and studied analogs.[3] This guide provides a detailed comparison of the anticancer activities of these two compounds, supported by experimental data from preclinical studies. The information presented is intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Bioactivity
The following table summarizes the cytotoxic and inhibitory concentrations of this compound C15:1 and C17:1 across various cancer cell lines as reported in different studies. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence the outcomes.
| Compound | Cancer Cell Line | Assay | Result (IC50/Concentration) | Reference |
| This compound C15:1 | Human pancreatic cancer (Panc-1, BxPC-3) | Cell Viability (MTT) | 1-100 µM (Inhibitory range) | [1] |
| Human hepatoblastoma (HepG2) | Cell Viability (MTT) | 1-100 µM (Inhibitory range) | [1] | |
| Human colon cancer (SW480) | Cell Proliferation | 10–20 µmol/L (Inhibitory range) | [1] | |
| Human nasopharyngeal carcinoma | Tumor Growth (in vivo) | 15 mg/kg (3 times/week) | [1] | |
| Human tongue squamous carcinoma (Tac8113, Cal-27) | Apoptosis Induction | 5–10 µM | [2] | |
| Human breast cancer (MCF7, MDA-MB-231, BT474) | SUMO1 Inhibition | 10 µM | [2] | |
| This compound C17:1 | Human multiple myeloma (U266) | Cell Viability (MTT) | IC50 ≈ 64 µM | |
| Human multiple myeloma (U266) | Apoptosis Induction | 30 or 50 µM | ||
| Human hepatocellular cancer (SMMC7721) | Cell Viability & Migration | IC50 = 8.5 µg/mL (Strongest among tested GAs) | [1] | |
| Human renal cancer (786-O, A498) | Tumor Growth & Invasion | 10–20 µM (in vitro) | [1] | |
| Human hepatoblastoma (HepG2) | Cell Viability, Migration, Invasion | 20–80 µg/mL (in vitro) | [1] | |
| Human gastric cancer | Apoptosis Promotion | 20–80 µM | [2] | |
| Gastric cancer xenografts (in vivo) | Tumor Growth Reduction | 7.5, 15, or 30 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U266, Panc-1, HepG2) are seeded in 96-well plates at a density of 1 × 10^4 cells/well.[3]
-
Treatment: After 24 hours of incubation, the cells are treated with various concentrations of this compound C15:1 or C17:1. A control group is treated with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Apoptosis Assay (TUNEL Assay)
-
Cell Treatment: Cells (e.g., U266) are seeded on coverslips and treated with this compound C17:1 (e.g., 30 or 50 µM) for 24 hours.[3]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) in a humidified chamber.
-
Counterstaining: The nuclei are counterstained with DAPI.
-
Microscopy: The cells are observed under a fluorescence microscope to detect apoptotic cells (green fluorescence).
Cell Migration and Invasion Assays (Transwell Assay)
-
Cell Preparation: Cancer cells (e.g., HepG2, SW480) are serum-starved for 24 hours.[4]
-
Chamber Setup: For the invasion assay, the upper chamber of a Transwell insert is coated with Matrigel. No coating is used for the migration assay.
-
Cell Seeding: The prepared cells, along with the tested compound (this compound C17:1), are seeded into the upper chamber.[4] The lower chamber contains a medium with a chemoattractant (e.g., FBS).
-
Incubation: The plate is incubated for 24 hours.
-
Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Signaling Pathways and Mechanisms of Action
Ginkgoneolic acids C15:1 and C17:1 exert their anticancer effects by modulating various cellular signaling pathways.
This compound C15:1
This compound C15:1 has been shown to induce apoptosis and inhibit tumor growth by targeting pathways such as AKT/NF-κB and by inhibiting SUMOylation.[2] It also activates AMPK signaling, which leads to the downregulation of enzymes involved in lipogenesis, a process crucial for cancer cell proliferation.[5][6]
This compound C17:1
This compound C17:1 demonstrates potent anticancer effects by suppressing the activation of STAT3, a key transcription factor involved in cell proliferation, survival, and angiogenesis. It achieves this by inducing the expression of protein tyrosine phosphatases like PTEN and SHP-1, which negatively regulate the STAT3 pathway. Furthermore, it can inhibit the EGFR/Akt/Erk signaling pathway.[1]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro comparison of anticancer activities.
Signaling Pathway Affected by this compound C17:1
Caption: Inhibition of the STAT3 signaling pathway by this compound C17:1.
Conclusion
Both this compound C15:1 and C17:1 exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation, migration, and invasion. While C17:1 has been noted for its potent inhibition of the STAT3 pathway, C15:1 effectively targets lipogenesis and SUMOylation processes in cancer cells. The choice between these two compounds for further research and development may depend on the specific cancer type and the signaling pathways that are dysregulated. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy [mdpi.com]
- 2. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of Ginkgol C17:1 on the biological behavior of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy of synthetic Ginkgoneolic acid analogs versus natural compounds
A Comparative Guide to the Efficacy of Synthetic Ginkgoneolic Acid Analogs and Natural Compounds
For researchers and professionals in drug development, understanding the comparative efficacy of synthetic analogs versus naturally occurring compounds is critical for advancing therapeutic innovation. This guide provides a detailed comparison of synthetic this compound analogs and their natural counterparts, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
I. Molluscicidal Activity: Synthetic Analogs Surpass Natural Precursors
Synthetic this compound analogs have demonstrated enhanced molluscicidal activity against Oncomelania hupensis, the intermediate host snail for schistosomiasis. This is a significant finding for the development of potent and cost-effective molluscicides to control the spread of this parasitic disease.
Quantitative Comparison of Molluscicidal Activity
A study comparing a series of synthetic Z/E isomers of this compound analogues with natural Ginkgolic Acid (GA) C13:0, the most active among natural GAs, revealed the superior efficacy of the synthetic compounds. The results, measured as the lethal dose 50 (LD50), are summarized below.
| Compound | LD50 (μM) |
| Natural Compound | |
| GA C13:0 | > 23.6 |
| Synthetic Analogs (E-isomers) | |
| 9f(E) | 22.3 |
| 9d(E) | 23.6 |
| 9c(E) | 27.5 |
| 9b(E) | 54.2 |
| 9a(E) | 56.1 |
Lower LD50 values indicate higher molluscicidal activity.
The data clearly indicates that the synthetic analogs 9f(E) and 9d(E) exhibit greater molluscicidal activity than the most active natural ginkgolic acid, GA C13:0[1]. The study also highlighted a structure-activity relationship where the E-isomers were more potent than their Z-isomer counterparts, and molluscicidal activity decreased with the shortening of the alkyl chain length[1].
Experimental Protocol: Molluscicidal Activity Assay
The molluscicidal activity was evaluated following World Health Organization (WHO) guidelines.
-
Test Organism : Healthy adult Oncomelania hupensis snails were collected from a schistosomiasis epidemic area.
-
Compound Preparation : Each test compound was dissolved in a minimal amount of alcohol (final concentration < 0.1%) and then diluted with dechlorinated water to the desired concentrations.
-
Assay Procedure :
-
The immersion method was used for the assay.
-
Snails were placed in nylon net bags.
-
The bags were immersed in the test solutions for a specified exposure time (e.g., 48 hours).
-
Niclosamide was used as a positive control, and dechlorinated water served as the negative control.
-
-
Mortality Assessment : After the exposure period, snails were washed and transferred to fresh dechlorinated water for a recovery period. Mortality was assessed by observing the snails' movement; snails that remained at the bottom and did not respond to mechanical prodding were considered dead.
-
Data Analysis : The LD50 values were calculated from the mortality data.
Experimental Workflow for Molluscicidal Assay
Caption: Workflow for assessing molluscicidal activity.
II. Antidiabetic Effects: Enhanced PTPN9 Inhibition and Glucose Uptake
Synthetic ginkgolic acid analogs have been designed and synthesized as potential therapeutic agents for type 2 diabetes. These analogs have shown improved inhibitory activity against protein tyrosine phosphatase non-receptor type 9 (PTPN9), a negative regulator of insulin signaling, leading to enhanced glucose uptake.
Quantitative Comparison of PTPN9 and DUSP9 Inhibition
A study on synthetic ginkgolic acid alkoxy surrogates revealed their improved inhibitory effects against PTPN9 compared to the natural ginkgolic acid (C13:0)[2][3]. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound | PTPN9 IC50 (μM) | DUSP9 IC50 (μM) |
| Natural Compound | ||
| Ginkgolic Acid (C13:0) | 21.80 ± 0.45 | 3.64 ± 0.21 |
| Synthetic Analogs | ||
| 1d | 28.54 ± 0.76 | 8.61 ± 0.33 |
| 1e | 18.31 ± 0.17 | 10.20 ± 0.52 |
| 1f | 10.20 ± 0.52 | 11.53 ± 0.87 |
Lower IC50 values indicate greater inhibitory potency.
The synthetic analog 1f demonstrated the most potent inhibition of PTPN9, being more than twice as effective as the natural ginkgolic acid[3]. Interestingly, while the synthetic analogs showed improved PTPN9 inhibition, their inhibitory effect on DUSP9 was lower than that of the natural compound[3]. This selectivity is advantageous, as significant long-term inhibition of DUSP9 may induce insulin resistance[2].
Furthermore, the synthetic analog 1e significantly stimulated glucose uptake in differentiated 3T3-L1 adipocytes and C2C12 myotubes, surpassing the effect of the natural ginkgolic acid[2].
Experimental Protocol: PTPN9 and DUSP9 Inhibition Assay
-
Enzyme Preparation : Recombinant human PTPN9 and DUSP9 proteins were used.
-
Substrate : A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), was used.
-
Assay Procedure :
-
The assay was performed in a suitable buffer (e.g., Tris-HCl).
-
The enzyme was incubated with the test compounds (synthetic analogs or natural ginkgolic acid) for a specific period.
-
The substrate was then added to initiate the enzymatic reaction.
-
The fluorescence generated from the dephosphorylation of the substrate was measured over time using a fluorescence plate reader.
-
-
Data Analysis : The rate of the enzymatic reaction was calculated, and the IC50 values were determined by plotting the percent inhibition against the compound concentration.
Experimental Protocol: Glucose Uptake Assay
-
Cell Culture : 3T3-L1 preadipocytes and C2C12 myoblasts were cultured and differentiated into mature adipocytes and myotubes, respectively.
-
Assay Procedure :
-
Differentiated cells were serum-starved.
-
The cells were then treated with the test compounds (synthetic analogs or natural ginkgolic acid) or insulin (as a positive control) in a glucose-depleted medium.
-
A fluorescent glucose analog, such as 2-NBDG, was added to the cells.
-
After an incubation period, the cells were washed to remove extracellular 2-NBDG.
-
-
Data Acquisition : The intracellular fluorescence was measured using a fluorescence microscope or a plate reader to quantify glucose uptake.
Signaling Pathway for Antidiabetic Effects
Caption: PTPN9 inhibition by synthetic analogs enhances glucose uptake via AMPK activation.
III. SUMOylation Inhibition: A Potential Anticancer Mechanism
Ginkgolic acid and its analogs have been identified as inhibitors of the SUMOylation pathway, a post-translational modification process implicated in various cellular functions, including cancer progression.
Structure-Activity Relationship in SUMOylation Inhibition
Preliminary studies on the structure-activity relationship of ginkgolic acid derivatives as SUMOylation inhibitors have revealed key structural requirements for their activity.
-
The carboxylic acid and hydroxyl groups on the salicylic acid scaffold are crucial for inhibition.
-
The length of the alkyl chain influences inhibitory activity, with an 11-carbon chain demonstrating effective inhibition[4].
-
The substitution pattern on the phenyl ring is critical, with the 2,6-substitution pattern being favored for SUMOylation inhibition[4].
-
Salicylic acid, which lacks the hydrocarbon tail, is inactive, highlighting the importance of the alkyl chain for inhibitory function[4].
While direct quantitative comparisons of IC50 values between a wide range of synthetic analogs and natural compounds are still emerging, the initial findings suggest that synthetic modifications can fine-tune the inhibitory potency.
Experimental Protocol: In Vitro SUMOylation Assay
-
Reaction Components : The assay includes recombinant SUMO E1 activating enzyme, SUMO E2 conjugating enzyme (Ubc9), a SUMO protein (e.g., SUMO-1), and a substrate protein (e.g., RanGAP1).
-
Assay Procedure :
-
The SUMOylation reaction is initiated by adding ATP to a mixture of the reaction components.
-
Test compounds (synthetic analogs or natural ginkgolic acid) are added to the reaction mixture to assess their inhibitory effect.
-
-
Detection :
-
The SUMOylated substrate is detected by Western blotting using an antibody specific to the substrate or SUMO protein.
-
Alternatively, a Förster resonance energy transfer (FRET)-based assay can be used for high-throughput screening, where SUMO and the substrate are labeled with fluorescent proteins (e.g., CyPet and YPet)[5].
-
SUMOylation Pathway Inhibition
Caption: Ginkgolic acid and its analogs inhibit the SUMOylation pathway by targeting the E1 activating enzyme.
Conclusion
The comparative analysis of synthetic this compound analogs and their natural counterparts reveals the significant potential of chemical synthesis in enhancing the therapeutic properties of natural products. In the context of molluscicidal activity and antidiabetic effects, synthetic analogs have demonstrated superior efficacy and, in some cases, improved selectivity. While research into SUMOylation inhibition is ongoing, initial studies indicate that synthetic modifications can optimize the inhibitory activity. These findings underscore the importance of continued research and development of synthetic this compound analogs as promising candidates for novel therapeutics.
References
- 1. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An in vitro Förster resonance energy transfer-based high-throughput screening assay identifies inhibitors of SUMOylation E2 Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgoneolic Acid vs. Anacardic Acid: A Comparative Bioactivity Analysis for Researchers
A comprehensive examination of the antioxidant, anti-inflammatory, and anticancer properties of ginkgoneolic acid and anacardic acid, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound, a component of Ginkgo biloba, and anacardic acid, found in cashew nut shells, are two structurally similar phenolic acids garnering significant interest in the scientific community for their diverse biological activities. Both compounds have demonstrated potential as therapeutic agents, exhibiting antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to aid researchers in their exploration of these promising natural products.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antiviral, cytotoxic, and enzyme-inhibitory activities of this compound and anacardic acid.
| Table 1: Antiviral and Cytotoxic Activity | ||
| Activity | This compound | Anacardic Acid |
| Antiviral Activity (SARS-CoV-2) | ||
| EC50 (Vero-E6 cells) | 8.3 ± 0.03 µM[1] | 9.0 ± 2.5 µM[1] |
| Cytotoxicity | ||
| CC50 (Vero-E6 cells) | 27.88 ± 0.77 µM[1] | 25.48 ± 0.69 µM[1] |
| Table 2: Enzyme Inhibition | ||
| Enzyme | This compound (IC50) | Anacardic Acid (IC50) |
| SARS-CoV-2 3CLpro | 1.79 ± 0.58 µM[1] / 11.29 ± 0.48 µM[2] | 2.07 ± 0.35 µM[1] / 12.19 ± 0.50 µM[2] |
| SARS-CoV-2 PLpro | 16.30 ± 0.64 µM[1] | 17.08 ± 1.30 µM[1] |
| Histone Acetyltransferase (HAT) p300 | Not available | ~8.5 µM[3] |
| Histone Acetyltransferase (HAT) PCAF | Not available | ~5 µM[3] |
| Soybean Lipoxygenase-1 (SLO-1) | Not available | 52 µM[4] |
Anticancer Activity: A Focus on Breast Cancer
Both this compound and anacardic acid have been shown to inhibit the proliferation and migration of breast cancer cells.
This compound: Studies have demonstrated that ginkgoneolic acids can inhibit the migration of both MCF-7 and MDA-MB-231 breast cancer cells in a wound healing assay.[5] This effect is attributed to the inhibition of the NF-κB signaling pathway.[5]
Anacardic Acid: Anacardic acid has shown significant anti-proliferative activity against MDA-MB-231 triple-negative breast cancer cells in a dose- and time-dependent manner, with a reported IC50 value of 19.7 µM at 24 hours.[6] It induces G0/G1-phase cell cycle arrest and apoptosis in these cells.[6]
Mechanism of Action: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory and anticancer effects of both ginkgoneolic and anacardic acids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved through the suppression of Small Ubiquitin-like Modifier (SUMO)ylation of the NF-κB essential modulator (NEMO).[5][7]
By preventing the SUMOylation of NEMO, these compounds block the degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[5][8]
Inhibition of the NF-κB Signaling Pathway
Experimental Protocols
Wound Healing Assay (for Cell Migration)
This protocol is adapted from a study on the effect of ginkgolic acids on breast cancer cell migration.[5]
-
Cell Seeding: Seed 1 x 10^6 MDA-MB-231 cells per well in a 6-well plate and allow them to form a confluent monolayer overnight.
-
Scratch Creation: Create a scratch in the cell monolayer using a sterile 100 µl pipette tip.
-
Treatment: Wash the wells with PBS and replace the medium with DMEM containing the desired concentration of this compound or anacardic acid (e.g., 25 µM). A solvent control (e.g., 0.5% DMSO) and a positive control (e.g., 0.6 µM doxorubicin) should be included.
-
Image Acquisition: Capture images of the scratches at 0 hours and at subsequent time points (e.g., 48 hours for MDA-MB-231 cells).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Wound Healing Assay Workflow
In Vitro SUMOylation Assay
This protocol is based on a method used to demonstrate the inhibition of NEMO SUMOylation by ginkgolic acids.[5]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant NEMO, SUMO-1, SUMO E1 activating enzyme, SUMO E2 conjugating enzyme (Ubc9), and Mg-ATP in a suitable buffer.
-
Inhibitor Addition: Add the desired concentrations of this compound or anacardic acid (e.g., 1 µM, 10 µM, 100 µM) or a DMSO control to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the SUMOylation reaction to proceed.
-
SDS-PAGE and Western Blotting: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-NEMO antibody to detect both the unmodified and SUMOylated forms of NEMO.
Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)
This is a standard in vivo method to assess acute inflammation.[9][10]
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the experimental conditions for at least one week.
-
Treatment Administration: Administer this compound, anacardic acid, a vehicle control, or a reference anti-inflammatory drug (e.g., indomethacin) via the desired route (e.g., intraperitoneally or orally) at a specified time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB pathway.[11][12]
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with the desired concentrations of this compound or anacardic acid for a specified duration.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
This comparative guide provides a foundation for researchers interested in the therapeutic potential of this compound and anacardic acid. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and mechanisms of action across a broader range of biological activities.
References
- 1. Ginkgolic acid and anacardic acid are specific covalent inhibitors of SARS-CoV-2 cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolic acid and anacardic acid are reversible inhibitors of SARS-CoV-2 3-chymotrypsin-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. Ginkgolic acids inhibit migration in breast cancer cells by inhibition of NEMO sumoylation and NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Ginkgoneolic Acid's In Vivo Inflammatory Response: A Context-Dependent Duel
An Examination of Pro- and Anti-Inflammatory Effects in Animal Models
Ginkgoneolic acid, a component of the Ginkgo biloba leaf, presents a complex and dichotomous profile in the context of in vivo inflammation. While often investigated for its therapeutic potential, recent evidence reveals a critical dependency on the inflammatory model, with studies demonstrating both potent anti-inflammatory and strikingly pro-inflammatory outcomes. This guide provides a comparative analysis of this compound's performance in different in vivo settings, offering researchers a data-driven perspective on its context-specific activities.
Performance Comparison: Sepsis vs. Localized Inflammation
The in vivo effects of this compound appear to diverge dramatically between systemic inflammatory conditions like sepsis and localized inflammatory models. A pivotal study utilizing a cecal ligation and puncture (CLP) mouse model of sepsis found that this compound exacerbated the inflammatory response, leading to worsened outcomes. In stark contrast, studies on Ginkgo biloba extracts containing ginkgoneolic acids, such as Egb-761, have demonstrated significant anti-inflammatory effects in models of localized inflammation, comparable to the potent corticosteroid, dexamethasone.
Quantitative Analysis of Inflammatory Markers
The following tables summarize the quantitative data from key in vivo experiments, highlighting the opposing effects observed.
Table 1: Pro-Inflammatory Effects of this compound in a Sepsis Model
| Parameter | Control (CLP) | This compound Treated (CLP) | Outcome | Citation |
| Serum IL-1β (pg/mL) | Approx. 150 | Approx. 250 | Increased Pro-inflammatory Cytokine | [1] |
| Serum IL-6 (pg/mL) | Approx. 1800 | Approx. 3000 | Increased Pro-inflammatory Cytokine | [1] |
| Serum TNF-α (pg/mL) | Approx. 250 | Approx. 400 | Increased Pro-inflammatory Cytokine | [1] |
| 72-hour Survival Rate | 60% | 20% | Increased Mortality | [1] |
Data extracted from a study using a cecal ligation and puncture (CLP) mouse model of sepsis.[1]
Table 2: Anti-Inflammatory Effects of Ginkgo Biloba Extract (Egb-761) vs. Dexamethasone
| Parameter | Control (Carrageenan) | Egb-761 Treated | Dexamethasone Treated | Outcome | Citation |
| Paw Edema (mm) | 2.5 ± 0.14 | 1.3 ± 0.09 | 1.1 ± 0.07 | Reduced Edema | [2] |
| Tissue TNF-α (pg/mg) | 48.2 ± 3.5 | 25.1 ± 2.1 | 21.8 ± 1.9 | Reduced Pro-inflammatory Cytokine | [2] |
| Tissue Nitric Oxide (µmol/g) | 2.8 ± 0.2 | 1.5 ± 0.1 | 1.3 ± 0.1 | Reduced Inflammatory Mediator | [2] |
| Tissue MDA (nmol/g) | 4.5 ± 0.3 | 2.4 ± 0.2 | 2.1 ± 0.2 | Reduced Oxidative Stress | [2] |
Data from a study using a carrageenan-induced paw edema model in rats. It is important to note that this study used a Ginkgo biloba extract (Egb-761), not isolated this compound.[2]
Mechanistic Insights: The SUMOylation-NF-κB Nexus
The pro-inflammatory activity of this compound in the sepsis model is attributed to its role as an inhibitor of SUMOylation (Small Ubiquitin-like Modifier)[1][3]. By inhibiting the SUMOylation pathway, this compound promotes the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This, in turn, enhances the transcription of pro-inflammatory genes, leading to a cytokine storm[1]. This mechanism contrasts with in vitro reports that suggest this compound can inhibit the NF-κB pathway[4]. This discrepancy underscores the importance of the inflammatory context and the specific molecular interactions at play in a complex in vivo system.
References
- 1. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic and topical Ginkgo biloba leaf extract (Egb-761) ameliorated rat paw inflammation in comparison to dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis [frontiersin.org]
- 4. Ginkgolic acid exerts an anti-inflammatory effect in human umbilical vein endothelial cells induced by ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different Ginkgoneolic acid extraction techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for extracting Ginkgoneolic acid from Ginkgo biloba. The objective is to offer a detailed analysis of the performance of different methods, supported by available experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Data Summary
The efficiency of this compound extraction is highly dependent on the chosen method and the operational parameters. Below is a summary of quantitative data from various studies. It is important to note that a direct comparison is challenging due to variations in the plant material, solvent systems, and analytical methods used across different studies.
| Extraction Technique | Solvent(s) | Key Parameters | Yield of this compound | Purity | Reference |
| Solvent Extraction | 85% Ethanol | Solid-liquid ratio: 1:14, Temperature: 40°C, Time: 12 hours | 73.1 mg/g | Not specified | [1][2][3] |
| Supercritical Fluid Extraction (SFE-CO2) | Carbon Dioxide | Pressure: 30 MPa, Temperature: 45°C, Time: 6 hours, CO2 flow rate: 2 L/min | Higher than methanol reflux | Higher than methanol reflux | [4][5] |
| Microwave-Assisted Extraction (MAE) | 60% Aqueous Ethanol | Microwave Power: 120W, Time: 20 minutes | Not specified for this compound | Not specified | [6] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Solvent-to-material ratio: 15 mL/g, Temperature: 45°C, Time: 120 seconds | Not specified for this compound | Not specified | [7] |
| Soxhlet Extraction | Ethanol | Not specified | Generally considered effective but time-consuming | Not specified | [8][9] |
Methodologies and Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of extraction processes. The following sections outline the methodologies for the key extraction techniques discussed.
Solvent Extraction Protocol
This method involves the use of a solvent to dissolve and extract this compound from the plant material.
-
Sample Preparation: The dried sarcotesta of Ginkgo biloba is mechanically pulverized and sieved.
-
Extraction: The powdered material is mixed with 85% ethanol at a solid-liquid ratio of 1:14. The mixture is then agitated at 40°C for 12 hours.[1][2][3]
-
Filtration: The extract is filtered to separate the liquid phase from the solid plant residue.
-
Solvent Evaporation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude extract containing this compound.
-
Purification (Optional): The crude extract can be further purified using techniques such as column chromatography.
Supercritical Fluid Extraction (SFE-CO2) Protocol
SFE-CO2 is a green extraction technique that utilizes supercritical carbon dioxide as the solvent.
-
Sample Preparation: The ginkgo exotesta is dried and ground to a uniform particle size.
-
Extraction: The ground material is placed in an extraction vessel. Supercritical CO2 is then passed through the vessel at a pressure of 30 MPa and a temperature of 45°C.[4][5] The CO2 flow rate is maintained at 2 L/min for 6 hours.[4][5]
-
Separation: The pressure and temperature are adjusted to allow the CO2 to return to its gaseous state, causing the precipitation of the extracted this compound.
-
Collection: The precipitated extract is collected from the separator.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Sample Preparation: Dried and powdered Ginkgo biloba leaves are used.
-
Extraction: The plant material is mixed with 60% aqueous ethanol. The mixture is then subjected to microwave irradiation at a power of 120W for 20 minutes.[6]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs ultrasonic waves to create cavitation, which disrupts the plant cell walls and enhances solvent penetration.
-
Sample Preparation: Dried and powdered Ginkgo biloba leaves are prepared.
-
Extraction: The plant material is mixed with 80% ethanol at a solvent-to-material ratio of 15 mL/g. The mixture is then sonicated at a temperature of 45°C for 120 seconds.[7]
-
Post-Extraction Processing: The extract is filtered and concentrated to yield the final product.
Visualizing the Processes
To better understand the experimental workflow and the biological activity of this compound, the following diagrams are provided.
Caption: A generalized workflow for the extraction of this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of <i>Ginkgo biloba</i> L. - ProQuest [proquest.com]
- 5. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient microwave assisted extraction of phenolic compounds and antioxidant potential of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Ginkgoneolic Acid Demonstrates Synergistic Anticancer Effects with Conventional Chemotherapy Drugs
For Immediate Release
[City, State] – [Date] – Emerging research indicates that Ginkgoneolic acid, a component of the Ginkgo biloba tree, exhibits significant synergistic effects when used in combination with conventional chemotherapy drugs, cisplatin and 5-fluorouracil (5-FU), in preclinical cancer models. These findings, which highlight the potential of this compound to enhance the efficacy of standard cancer treatments, are of considerable interest to researchers, scientists, and professionals in drug development. The synergistic activity appears to be mediated through the modulation of key cellular pathways involved in apoptosis and autophagy.
Synergistic Effect with Cisplatin in Hepatocellular Carcinoma
Studies conducted on human hepatocellular carcinoma (HepG2) cells have demonstrated that the combination of this compound C17:1 and cisplatin leads to a more pronounced inhibition of cancer cell viability compared to treatment with either agent alone. While specific Combination Index (CI) values are not yet widely published, the data consistently points towards a synergistic interaction.
The primary mechanism underlying this synergy involves the differential regulation of apoptosis and autophagy. The combination treatment has been shown to significantly enhance apoptosis, or programmed cell death, in cancer cells. This is evidenced by the increased expression of the pro-apoptotic protein Bax and cleaved caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2.
Concurrently, the combination of this compound C17:1 and cisplatin appears to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive the stress induced by chemotherapy. This inhibition is observed through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and AMPK/ULK1 pathways. By blocking this survival mechanism, this compound sensitizes the cancer cells to the cytotoxic effects of cisplatin.
Potentiation of 5-Fluorouracil Efficacy in Nasopharyngeal Carcinoma
In the context of nasopharyngeal carcinoma, this compound has been shown to potentiate the anticancer effects of 5-fluorouracil. The combination therapy leads to an enhancement of 5-FU-induced apoptosis. The molecular mechanism behind this synergy involves the inhibition of the AKT/NF-κB signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. While detailed quantitative data, such as IC50 values for the combination and Combination Index values, are still emerging, the initial findings strongly suggest a synergistic relationship.
Data Summary
The following tables summarize the key findings from preclinical studies on the synergistic effects of this compound with cisplatin and 5-fluorouracil.
Table 1: Synergistic Effects of this compound C17:1 and Cisplatin in HepG2 Cells
| Parameter | This compound C17:1 Alone | Cisplatin Alone | Combination |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | Significantly greater decrease than either agent alone |
| Apoptosis | Increased | Increased | Significantly enhanced apoptosis |
| Bax Expression | Increased | - | Upregulated |
| Bcl-2 Expression | Decreased | - | Downregulated |
| Cleaved Caspase-3 | Increased | - | Upregulated |
| Autophagy | Modulated | Modulated | Inhibited |
| PI3K/AKT/mTOR Pathway | Inhibited | Inhibited | Further inhibition |
| AMPK/ULK1 Pathway | Modulated | Modulated | Modulated to inhibit autophagy |
Table 2: Synergistic Effects of this compound and 5-Fluorouracil in Nasopharyngeal Carcinoma Cells
| Parameter | This compound Alone | 5-Fluorouracil Alone | Combination |
| Apoptosis | Induces apoptosis | Induces apoptosis | Enhanced 5-FU-induced apoptosis |
| AKT/NF-κB Pathway | Inhibits activation | - | Potentiated inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, CNE2, 5-8F) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the conventional chemotherapy drug (cisplatin or 5-FU), or a combination of both. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. IC50 values (the concentration of a drug that inhibits 50% of cell growth) can be determined from the dose-response curves.
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Following drug treatment, harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, total and phosphorylated forms of AKT, mTOR, AMPK, ULK1, and NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. β-actin is typically used as a loading control to normalize protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways affected by this compound and chemotherapy.
Caption: General experimental workflow for assessing synergy.
Conclusion
The synergistic effects of this compound with conventional chemotherapy drugs like cisplatin and 5-fluorouracil represent a promising area of cancer research. By targeting multiple cellular pathways, this compound has the potential to enhance the therapeutic efficacy of existing treatments, potentially allowing for lower, less toxic doses of chemotherapy. Further in-depth studies, including in vivo models and clinical trials, are warranted to fully elucidate the therapeutic potential of this combination therapy. This guide provides a foundational overview for researchers and drug development professionals interested in exploring this innovative approach to cancer treatment.
A Head-to-Head Comparison of Ginkgoneolic Acid and Other Potent Natural Phenols
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of natural product research, phenolic compounds stand out for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of Ginkgoneolic acid, a characteristic constituent of Ginkgo biloba, with three other widely studied natural phenols: Resveratrol, Quercetin, and Curcumin. We delve into their comparative antioxidant, anti-inflammatory, and cytotoxic properties, supported by quantitative experimental data. Furthermore, we provide detailed experimental protocols for key assays and visualize the primary signaling pathways modulated by these compounds.
Data Presentation: A Quantitative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound across three key bioactivities. Lower IC50 values indicate greater potency.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| This compound (C15:1) | Data not available in reviewed literature | - |
| Resveratrol | 131 | [1] |
| Quercetin | 19.3 | [2] |
| Curcumin | 32.86 - 53 | [3][4] |
Table 2: Anti-inflammatory Activity (COX-2 Inhibition Assay)
| Compound | IC50 (µM) | Reference |
| This compound (C15:1) | 8.1 (COX-1), 0.7 (mPGES-1) | [5][6] |
| Resveratrol | 0.0113 - 50 | [7][8] |
| Quercetin | Inhibits COX-2 expression | [9][10] |
| Curcumin | 0.2 - 0.3 (mPGES-1), also inhibits COX-2 expression | [11][12] |
Table 3: Cytotoxic Activity (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (C15:1) | SMMC-7721 (Hepatoma) | 8.5 µg/mL | [13] |
| Hep-2 (Laryngeal Cancer) | 70.53% growth retardation at 72h | [14] | |
| Tca8113 (Tongue Carcinoma) | 63.5% growth retardation at 72h | [14] | |
| Resveratrol | MCF-7 (Breast Cancer) | 51.18 | [15] |
| HepG2 (Liver Cancer) | 57.4 | [15] | |
| Quercetin | A549 (Lung Cancer) | 5.14 - 8.65 µg/mL (depending on incubation time) | [16] |
| H69 (Lung Cancer) | 9.18 - 14.2 µg/mL (depending on incubation time) | [16] | |
| Curcumin | HeLa (Cervical Cancer) | 3.36 | [14] |
| A549 (Lung Cancer) | 41 | [17] | |
| H2170 (Lung Cancer) | 30 | [17] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these phenols stem from their ability to modulate specific cellular signaling pathways.
This compound: Inhibition of SUMOylation
This compound exerts its potent anticancer effects primarily through the inhibition of the Small Ubiquitin-like Modifier (SUMO)ylation pathway. It directly binds to the E1 activating enzyme (SAE1/SAE2), blocking the formation of the E1-SUMO intermediate and thereby preventing the transfer of SUMO to target proteins.[8][18] This disruption of SUMOylation affects various cellular processes, including protein stability, subcellular localization, and transcriptional regulation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[19]
Resveratrol: Activation of Sirtuin 1 (SIRT1)
Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.[20] Resveratrol's activation of SIRT1 can be both direct and indirect.[21] The indirect mechanism involves the inhibition of phosphodiesterases (PDEs), leading to an increase in cAMP levels, which in turn elevates intracellular Ca2+ and activates AMPK. Activated AMPK increases the NAD+/NADH ratio, thereby allosterically activating SIRT1.[20] SIRT1 activation has downstream effects on various transcription factors, including FOXO, leading to enhanced antioxidant defense and cell survival.[1]
Quercetin: Activation of the Nrf2 Pathway
Quercetin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[22] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Quercetin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[23] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection against oxidative stress.[24]
Curcumin: Inhibition of the NF-κB Pathway
Curcumin is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2] Curcumin can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[7] By preventing IκBα phosphorylation and subsequent degradation, curcumin ensures that NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[4]
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Protocol Details:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Add varying concentrations of the test compounds and the standard to the wells. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[25][26]
COX-2 (Cyclooxygenase-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Protocol Details:
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer, and a detection kit for prostaglandin E2 (PGE2).
-
Assay Procedure: The COX-2 enzyme is pre-incubated with the test compound or vehicle control in the reaction buffer.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped by adding a suitable reagent (e.g., stannous chloride).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using an ELISA kit.
-
IC50 Determination: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[5][27]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol analogues as selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin blocks prostaglandin E2 biosynthesis through direct inhibition of the microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific inhibition of cyclooxygenase-2 (COX-2) expression by dietary curcumin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. entomoljournal.com [entomoljournal.com]
- 15. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 16. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxic activity of resveratrol in different cell lines evaluated by MTT and NRU assays [repository.bilkent.edu.tr]
- 19. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nehu.ac.in [nehu.ac.in]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. scitepress.org [scitepress.org]
- 25. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 26. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. wcrj.net [wcrj.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ginkgoneolic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Ginkgoneolic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). The cross-validation of these methods is crucial for ensuring the reliability, consistency, and accuracy of results across different analytical platforms and laboratories, a critical aspect in drug development and quality control.
Quantitative Performance Data
The following table summarizes the key performance parameters for HPLC-UV and LC-MS methods based on published experimental data. This allows for a direct comparison of their capabilities in quantifying this compound.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Correlation Coefficient) | r > 0.9993[1] | r² > 0.999[2] |
| Limit of Detection (LOD) | 0.5 mg/L[3] | 0.1 to 10.0 μg/kg[4] |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided search results. | 0.5 to 20.0 μg/kg[4] |
| Precision (RSD) | Intra-day RSD = 0.60%[5]Inter-day RSD = 0.67%[5] | Intra-day Precision < 20%[4]Inter-day Precision < 25%[4] |
| Accuracy (Recovery) | 98.83%[1] | 73 to 107%[4] |
| Specificity | Good, but potential for interference from matrix components with similar UV absorbance.[6] Confirmation often requires a secondary method.[1] | High, due to the selectivity of mass detection based on mass-to-charge ratio.[6] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are outlined below. These protocols are based on established methods for the quantification of this compound in Ginkgo biloba extracts.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine quantification of Ginkgoneolic acids due to its simplicity and robustness.[3]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, water, and acetic acid is common.[6]
-
Flow Rate: Typically around 1.0 mL/min.[2]
-
Detection: UV detection is performed at a wavelength of 210 nm or 310 nm.[2][8]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.
-
2. Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of Ginkgoneolic acids and for confirmatory analysis.[9]
-
Sample Preparation:
-
Sample extraction is performed similarly to the HPLC-UV method, using a suitable organic solvent.
-
The extract is dried and reconstituted in a solvent compatible with the LC-MS system, such as methanol or acetonitrile.
-
The solution is filtered prior to injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI) is effective for Ginkgoneolic acids, producing an abundant deprotonated molecule [M-H]⁻.[6]
-
Detection Mode: The analysis can be performed in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantitative analysis.[1]
-
Quantification: Quantification is achieved by comparing the response of the target analyte in the sample to a calibration curve generated from known concentrations of a reference standard.
-
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two distinct analytical methods for this compound quantification. This process ensures that both methods produce comparable and reliable results.
Caption: Workflow for cross-validating analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatography-electrospray ionization-mass spectrometry study of ginkgolic acid in the leaves and fruits of the ginkgo tree (Ginkgo biloba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Isolation and HPLC analysis of ginkgolic acid]. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Determination of trace amounts of ginkgolic acids in Ginkgo biloba L. leaf extracts and phytopharmaceuticals by liquid chromatography-electrospray mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgoneolic Acid Derivatives: A Comparative Guide to Their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial spectrum of various Ginkgoneolic acid derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the potential of these compounds as novel antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is primarily attributed to their chemical structure, particularly the length and degree of unsaturation of the alkyl side chain. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of pathogenic bacteria.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Ginkgolic Acid (C13:0) | Klebsiella pneumoniae (KPC-2 positive) | IC₅₀ of 4.748 (for purified KPC-2) | [1] |
| Ginkgolic Acid (C15:1) | Enterococcus faecalis (clinical isolates) | ≤4 | [2][3] |
| Staphylococcus aureus (clinical isolates) | ≤8 | [2][3] | |
| Bacillus amyloliquefaciens | - | [4][5] | |
| Escherichia coli O157:H7 (biofilm inhibition) | 5 | [6] | |
| Staphylococcus aureus (biofilm inhibition) | 5 | [6] | |
| Ginkgolic Acid (C17:1) | Staphylococcus aureus | 100 | [7] |
| Enterococcus faecalis | 62.6 | [7] | |
| Clostridium perfringens | 1.56 | [7] | |
| Escherichia coli | No activity | [7] | |
| Salmonella typhimurium | No activity | [7] | |
| Pseudomonas aeruginosa | No activity | [7] | |
| Escherichia coli O157:H7 (biofilm inhibition) | 5 | [6] | |
| Ginkgolic Acids (C15:1, C15:2, C15:3) | Gram-positive bacteria (including MRSA) | 1.56-6.25 | [7] |
| Streptococcus mutans | 1.56-6.25 | [7] | |
| Anacardic Acid (general) | Staphylococcus aureus | - | [8] |
| Streptococcus mutans | - | [8] | |
| Methicillin-resistant S. aureus (MRSA) | - | [8] |
Experimental Protocols
The determination of the antimicrobial activity of this compound derivatives typically involves standard microbiological assays. A detailed methodology for the Minimum Inhibitory Concentration (MIC) assay, a key experiment cited in the supporting data, is provided below.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a this compound derivative that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound derivative of interest
-
Target bacterial strain(s)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: A single colony of the target bacterium is inoculated into the growth medium and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution of the Test Compound: The this compound derivative is serially diluted in the growth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing the bacterial inoculum and growth medium without the test compound.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action: Signaling Pathways and Cellular Targets
Ginkgolic acids, particularly the C15:1 derivative, have been shown to exert their antimicrobial effects through a multi-targeted mechanism, primarily against Gram-positive bacteria. The lipophilic nature of these compounds allows them to penetrate the bacterial cell wall. Once inside, they disrupt essential cellular processes.
A key aspect of their mechanism involves the inhibition of bacterial protein synthesis. This is achieved by targeting and inhibiting the activity of multiple proteins, including DNA polymerase, which consequently halts DNA replication and RNA transcription.[4][5]
Furthermore, recent studies have revealed a fascinating interplay between Ginkgolic Acid (C15:1) and bacterial iron homeostasis. The antibacterial activity of GA (15:1) is significantly enhanced when iron homeostasis is disrupted.[2][9] This suggests that Ginkgolic acid's disruption of ribosome function and protein synthesis is facilitated by an environment of iron imbalance.[2][9] The Ferric Uptake Regulator (Fur) protein, a key mediator of iron homeostasis in bacteria, has been identified as a factor influencing susceptibility to Ginkgolic acid.[2][9]
The following diagram illustrates the proposed mechanism of action of Ginkgolic Acid (C15:1) in Gram-positive bacteria.
Caption: Proposed mechanism of action of Ginkgolic Acid (C15:1).
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and antimicrobial evaluation of Ginkgolic acid derivatives.
Caption: General experimental workflow for Ginkgolic acid derivatives.
References
- 1. Ginkgolic Acid Derivatives from Ginkgo biloba Show Inhibitory Activity against Protein Tyrosine Phosphatases Associated with Insulin Resistance [mdpi.com]
- 2. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. The antibacterial activity and mechanism of ginkgolic acid C15:1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolic acids and Ginkgo biloba extract inhibit Escherichia coli O157:H7 and Staphylococcus aureus biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel chemical synthesis of ginkgolic acid (13:0) and evaluation of its tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
In vitro vs in vivo correlation of Ginkgoneolic acid's therapeutic effects
A Comparative Analysis of In Vitro and In Vivo Therapeutic Effects
Ginkgolic acid, a naturally occurring phenolic acid from the Ginkgo biloba tree, has garnered significant attention within the scientific community for its diverse therapeutic potential. Preclinical studies, spanning from cell-based assays to animal models, have illuminated its promising anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comprehensive comparison of the in vitro and in vivo findings, offering researchers, scientists, and drug development professionals a detailed overview of the current state of ginkgolic acid research. We delve into the experimental data, outline the methodologies employed, and visualize the intricate signaling pathways through which this compound exerts its effects.
Anticancer Effects: From Cellular Inhibition to Tumor Suppression
In vitro studies have consistently demonstrated the potent cytotoxic and anti-proliferative effects of ginkgolic acid across a spectrum of cancer cell lines. These effects are often observed in a dose- and time-dependent manner.[1] The proposed mechanisms are multifaceted, including the induction of apoptosis, inhibition of cell migration and invasion, and the disruption of key metabolic processes like lipogenesis.[1]
In vivo studies, primarily utilizing xenograft mouse models, have substantiated these in vitro findings. Administration of ginkgolic acid has been shown to significantly inhibit tumor growth in models of pancreatic, nasopharyngeal, gastric, and liver cancer.[2][3] Notably, these effects are often achieved without significant toxicity to the host animals, suggesting a favorable therapeutic window.[2][3]
Quantitative Comparison of Anticancer Effects
| Parameter | In Vitro Findings | In Vivo Findings |
| Effective Concentration/Dosage | IC50 values typically range from 10 to 50 µM for various cancer cell lines.[3][4] | Oral gavage or intraperitoneal injections of 15-50 mg/kg have demonstrated significant tumor growth inhibition.[3] |
| Observed Effects | - Decreased cell viability and proliferation.[1] - Impaired colony formation.[1] - Inhibition of cell migration and invasion.[1] - Induction of apoptosis.[1] - Downregulation of lipogenesis-related enzymes.[2] | - Reduced tumor volume and weight.[5] - Inhibition of key enzymes involved in lipogenesis within tumor tissues.[2] - Prevention of epithelial-mesenchymal transition (EMT). |
| Model Systems | Pancreatic cancer cells (Panc-1, BxPC-3), hepatocellular carcinoma cells (HepG2), nasopharyngeal carcinoma cells (CNE-2Z).[1][4] | Subcutaneous xenograft models in nude mice using Panc-1, BxPC-3, HepG2, and CNE-2Z cells.[2][4] |
Signaling Pathways in Anticancer Activity
Ginkgolic acid's anticancer activity is attributed to its modulation of several critical signaling pathways. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Activated AMPK, in turn, downregulates key enzymes involved in lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), thereby starving cancer cells of essential building blocks for membrane synthesis.[2]
Another significant pathway is the HGF/c-Met signaling cascade, which plays a crucial role in cell migration and invasion. Ginkgolic acid has been shown to suppress this pathway, thereby inhibiting the metastatic potential of cancer cells. Furthermore, it has been observed to interfere with the STAT3/JAK2 and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.[3]
References
- 1. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. Extract of Ginkgo biloba exacerbates liver metastasis in a mouse colon cancer Xenograft model | springermedizin.de [springermedizin.de]
- 5. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ginkgoneolic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ginkgoneolic acid, ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation. Therefore, adherence to strict safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal. Do not allow the product to enter drains or sewer systems.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the chemical is managed in an environmentally sound and compliant manner.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known.
-
Store waste in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound through standard trash or down the drain.
-
-
Decontamination of Empty Containers:
-
Any container that held this compound should be treated as hazardous waste and disposed of as the unused product.[1]
-
Contaminated labware and PPE should also be disposed of as hazardous waste.
-
Quantitative Toxicity Data
| Compound/Extract | Organism | Endpoint | Value | Exposure Time | Reference |
| Salicylic acid | Fish (Salmo trutta fario) | LC50 | 1,370 mg/L | 96 h | [2] |
| Salicylic acid | Aquatic Invertebrates (Daphnia magna) | EC50 | 870 mg/L | 48 h | [2] |
| Ginkgo biloba extract | Microcystis flos-aquae | IC50 | 0.79 g/L | 96 h | [3] |
Experimental Protocol for Waste Preparation
While a specific chemical inactivation protocol for this compound is not established, the following procedure outlines the preparation of the waste for professional disposal.
Objective: To safely contain and label this compound waste for collection by a licensed disposal service.
Materials:
-
This compound waste (solid or in solution)
-
Compatible hazardous waste container with a secure lid
-
Hazardous waste labels
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
Procedure:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container for the accumulation of this compound waste. Ensure the container has a tightly fitting lid.
-
Transfer of Waste:
-
For solid waste, carefully transfer the material into the designated container using a spatula or other appropriate tool. Minimize the generation of dust.
-
For solutions containing this compound, carefully pour the liquid waste into the container. Use a funnel to prevent spills.
-
-
Secure and Label:
-
Once the waste has been transferred, securely close the container lid.
-
Affix a hazardous waste label to the container. Fill out the label completely with the chemical name, concentration (if in solution), and the date of accumulation.
-
-
Storage and Disposal:
-
Store the container in your laboratory's designated satellite accumulation area.
-
Follow your institution's procedures to request a pickup from the environmental health and safety department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Ecotoxicological effects of salicylic acid in the freshwater fish Salmo trutta fario: antioxidant mechanisms and histological alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. Effects of Ginkgo biloba extract on growth, photosynthesis, and photosynthesis-related gene expression in Microcystis flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ginkgolic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ginkgolic acid, a compound known to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
When working with Ginkgolic acid, a thorough understanding and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the required PPE and best practices for its use.
| PPE Category | Item | Specifications and Standards | Best Practices |
| Eye and Face Protection | Safety Glasses | Conforming to EN 166 (EU) or NIOSH (US) approved standards, with side-shields.[2][4] | Always wear when handling Ginkgolic acid. In case of splashing, a face shield may be necessary. |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use for any signs of degradation or puncture.[4][5] | Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands thoroughly after handling.[2][4] |
| Body Protection | Impervious clothing | Lab coat or other protective clothing to prevent skin contact.[2] | Should be laundered separately from personal clothing. Contaminated clothing should be decontaminated or disposed of as hazardous waste. |
| Respiratory Protection | Dust mask or respirator | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[6] For higher-level protection, use appropriate respirator cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)).[2] | Use in a well-ventilated area. If dust formation is unavoidable, a respirator is mandatory. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of Ginkgolic acid is crucial for maintaining a safe laboratory environment. The following procedural guidance outlines the key steps to be followed.
1. Engineering Controls and Ventilation:
-
Always handle Ginkgolic acid in a well-ventilated area.
-
Use a chemical fume hood or other appropriate exhaust ventilation where dust or aerosols may be generated.[2][4]
2. Safe Handling Practices:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where Ginkgolic acid is handled.
-
Wash hands thoroughly after handling and before breaks.[1][4]
3. Storage:
-
Store in a tightly closed, suitable container in a dry and cool place.[1][4]
-
Some sources recommend storage at -20°C and under an inert gas, as the product can be light and air-sensitive.[4]
4. Spill Management:
-
Wear appropriate PPE as outlined above.[7]
-
For dry spills, use dry clean-up procedures to avoid generating dust. A HEPA-filtered vacuum cleaner is recommended. Dampen with water to prevent dusting before sweeping.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[7]
-
Collect all waste material in a sealed container for disposal.[2][4]
-
Wash the spill area thoroughly with soap and water.
-
Prevent spilled material from entering drains or waterways.[4]
5. Disposal Plan:
-
Dispose of Ginkgolic acid and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7]
-
Place waste in a suitable, closed, and labeled container for disposal.[2][4]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air.[2][4] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[4] Seek medical attention.
Experimental Workflow: Safe Handling of Ginkgolic Acid
Caption: Workflow for the safe handling of Ginkgolic acid.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
